Org30958
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10S,13S,14S)-10-[(ethyldisulfanyl)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2S2/c1-3-24-25-13-21-11-8-15(22)12-14(21)4-5-16-17-6-7-19(23)20(17,2)10-9-18(16)21/h12,16-18H,3-11,13H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEOCOMZMSAAFR-OAGDOXAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSSC[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912367 | |
| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99957-90-1 | |
| Record name | 19-(Ethyldithio)androst-4-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099957901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Molecule: Unraveling the Mechanism of Action of Org30958
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the investigational compound designated as Org30958 remains elusive. No specific information regarding its mechanism of action, pharmacological profile, or associated scientific studies could be retrieved. This suggests that this compound may be an internal codename for a compound in the very early stages of preclinical development, a project that was discontinued before extensive publication, or a designation that has not been disclosed in public forums.
The absence of data prevents the creation of the requested in-depth technical guide. Key components such as quantitative data for structured tables, detailed experimental protocols, and the generation of signaling pathway diagrams are contingent on the availability of foundational research, which is currently not accessible in the public domain.
For researchers, scientists, and drug development professionals seeking information on a specific compound, the lack of public data for a designation like this compound can signify several possibilities:
-
Early-Stage Research: The compound may be in the discovery or lead optimization phase within a pharmaceutical company or research institution. At this stage, information is often proprietary and not published.
-
Discontinued Development: The compound may have been terminated during preclinical or clinical development for reasons such as lack of efficacy, unfavorable safety profile, or strategic pipeline decisions. In such cases, extensive data may not be publicly disseminated.
-
Alternative Nomenclature: The compound might be more widely known under a different chemical name, a more common codename, or a patent number that is not directly linked to the "this compound" identifier in public databases.
Without additional context, such as the therapeutic area of interest, the chemical class of the compound, or the originating research institution, it is not feasible to conduct a more targeted search or to provide the detailed technical whitepaper as requested.
Should further identifying information about this compound become available, a thorough analysis of its mechanism of action could be pursued. This would typically involve:
-
Literature and Patent Analysis: A deep dive into scientific databases (e.g., PubMed, Scopus) and patent repositories (e.g., USPTO, Espacenet) using any new identifiers.
-
Data Extraction and Synthesis: Collection of all pertinent data, including binding affinities, IC50/EC50 values, and pharmacokinetic/pharmacodynamic parameters.
-
Protocol Reconstruction: Detailed outlining of the methodologies used in the reported experiments.
-
Pathway Visualization: Graphical representation of the compound's interaction with its biological targets and the subsequent signaling cascades.
Until such information emerges, the mechanism of action of this compound remains a subject for which no public data is available.
An In-Depth Technical Guide to the Proposed Synthesis of 19-(ethyldithio)-androst-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed multi-step synthesis pathway for 19-(ethyldithio)-androst-4-ene-3,17-dione, a novel steroid derivative. Due to the absence of a documented direct synthesis for this specific compound, this guide consolidates established and analogous chemical transformations from peer-reviewed literature to construct a plausible and scientifically sound synthetic route. The proposed pathway commences with the readily available androst-4-ene-3,17-dione and proceeds through key intermediates, including 19-hydroxyandrost-4-ene-3,17-dione and its corresponding 19-tosyloxy derivative. This document provides detailed, albeit theoretical, experimental protocols for each synthetic step, presents expected quantitative data in tabular format, and includes visualizations of the chemical transformations and workflows using Graphviz diagrams.
Introduction
Androst-4-ene-3,17-dione is a pivotal endogenous steroid hormone and a precursor in the biosynthesis of both androgens and estrogens.[1] Chemical modifications to its structure, particularly at the C19 position, have led to the development of compounds with significant biological activities, including aromatase inhibitors.[2] The introduction of a dithioethyl functional group at the C19 position is anticipated to yield a novel compound with unique biochemical properties worthy of investigation. This guide details a proposed synthetic pathway for 19-(ethyldithio)-androst-4-ene-3,17-dione, leveraging known steroid chemistry and methodologies for the formation of unsymmetrical disulfides.
Proposed Overall Synthesis Pathway
The proposed synthesis is a three-step process starting from androst-4-ene-3,17-dione. The key transformations involve the introduction of a hydroxyl group at the C19 position, its activation to a good leaving group, and subsequent nucleophilic substitution to introduce the ethyldithio moiety.
Caption: Proposed three-step synthesis of 19-(ethyldithio)-androst-4-ene-3,17-dione.
Detailed Synthesis Steps and Experimental Protocols
The introduction of a hydroxyl group at the C19 position of androst-4-ene-3,17-dione is a critical initial step. While multi-step chemical methods exist for C19-hydroxylation of steroids, biocatalytic approaches often offer superior selectivity and efficiency.[3] Filamentous fungi have been shown to be capable of hydroxylating the steroidal C19-H bond.[3] A highly efficient method for the synthesis of 19-hydroxy-cortexolone using Thanatephorus cucumeris has been reported, with the product being a versatile intermediate for other C19-functionalized steroids like 19-hydroxyandrostenedione.[4][5]
Experimental Protocol (Biocatalytic Hydroxylation - Proposed):
-
A culture of a suitable microorganism, such as Thanatephorus cucumeris, is grown in a suitable fermentation medium.
-
Androst-4-ene-3,17-dione, dissolved in a water-miscible organic solvent (e.g., DMSO), is added to the microbial culture.
-
The biotransformation is allowed to proceed under controlled temperature and aeration for a period of 24 to 72 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the biomass is separated by centrifugation or filtration.
-
The crude product is extracted from the culture medium using an organic solvent such as ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield 19-hydroxyandrost-4-ene-3,17-dione.
| Parameter | Value/Range | Reference |
| Starting Material | Androst-4-ene-3,17-dione | [1] |
| Key Reagent | Microbial Culture (e.g., T. cucumeris) | [3] |
| Solvent | Fermentation Medium / Ethyl Acetate | [4] |
| Temperature | 25-30 °C | [4] |
| Reaction Time | 24-72 hours | [4] |
| Typical Yield | 60-80% (estimated based on similar biotransformations) | [5] |
To facilitate nucleophilic substitution, the 19-hydroxyl group is converted into a better leaving group, such as a tosylate. This is a standard procedure in organic synthesis.[6]
Caption: Experimental workflow for the tosylation of 19-hydroxyandrost-4-ene-3,17-dione.
Experimental Protocol (Tosylation):
-
19-Hydroxyandrost-4-ene-3,17-dione is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed successively with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 19-tosyloxyandrost-4-ene-3,17-dione.
| Parameter | Value/Range | Reference |
| Starting Material | 19-Hydroxyandrost-4-ene-3,17-dione | [7] |
| Key Reagent | p-Toluenesulfonyl Chloride | [6] |
| Solvent | Anhydrous Pyridine | [8] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 4-8 hours | [8] |
| Typical Yield | 85-95% (estimated) | [8] |
The final step involves the nucleophilic substitution of the 19-tosyloxy group with an ethyldithio nucleophile. A robust method for the synthesis of unsymmetrical disulfides is the reaction of an alkyl halide or tosylate with potassium ethyl trithiocarbonate, followed by hydrolysis.[9]
Experimental Protocol (Nucleophilic Substitution):
-
Potassium ethyl xanthogenate is reacted with elemental sulfur in a suitable solvent like ethanol to prepare a solution of potassium ethyl trithiocarbonate.
-
19-Tosyloxyandrost-4-ene-3,17-dione, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), is added to the solution of potassium ethyl trithiocarbonate.
-
The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to hydrolysis with a mild base to remove the thiocarbonyl group, yielding the final product.
-
The final product, 19-(ethyldithio)-androst-4-ene-3,17-dione, is purified by column chromatography.
An alternative one-pot procedure involves the reaction of the corresponding 19-bromo or 19-iodo steroid (which can be prepared from the 19-hydroxy steroid) with thiourea and an ethyl Bunte salt in an aqueous medium.[10]
| Parameter | Value/Range | Reference |
| Starting Material | 19-Tosyloxyandrost-4-ene-3,17-dione | - |
| Key Reagent | Potassium Ethyl Trithiocarbonate | [9] |
| Solvent | Dimethylformamide (DMF) | [9] |
| Temperature | 60-80 °C | [9] |
| Reaction Time | 4-12 hours | [9] |
| Typical Yield | 70-90% (estimated) | [10] |
Conclusion
This technical guide presents a viable, albeit theoretical, synthetic pathway for the novel steroid derivative 19-(ethyldithio)-androst-4-ene-3,17-dione. The proposed route is grounded in well-established chemical principles and analogous reactions reported in the scientific literature. Each step has been detailed with a proposed experimental protocol and expected quantitative outcomes to aid researchers in the practical execution of this synthesis. The successful synthesis of this target molecule will provide a new chemical entity for biological evaluation and could contribute to the development of novel therapeutic agents. Further experimental validation is required to optimize the reaction conditions and confirm the yields for each step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of aromatase inhibitors. Synthesis of 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A biocatalytic hydroxylation-enabled unified approach to C19-hydroxylated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nesacs.org [nesacs.org]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally friendly synthesis of unsymmetrical dialkyl disulfides by reacting organic halides with thiourea and sodium thiosulfate in an aqueous medium - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: Aromatase Binding Affinity of Org30958
An extensive search for the compound "Org30958" and its aromatase binding affinity has yielded no specific results. This designation may represent an internal development code, a confidential compound not yet disclosed in public literature, or a potential typographical error.
To provide a comprehensive technical guide as requested, this document will instead focus on the broader principles of aromatase binding affinity, utilizing well-documented aromatase inhibitors as examples. This will serve as a foundational resource for researchers, scientists, and drug development professionals, outlining the necessary data presentation, experimental protocols, and pathway visualizations relevant to the assessment of any potential aromatase inhibitor.
Introduction to Aromatase and Its Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens to estrogens.[1] This function makes it a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer.[2][3] Aromatase inhibitors (AIs) effectively block this conversion, thereby reducing estrogen levels and inhibiting the growth of hormone-sensitive tumors.[4][5]
There are two primary classes of aromatase inhibitors:
-
Type I (Steroidal): These are androgen analogues that act as suicide inhibitors, binding irreversibly to the enzyme.[2] Examples include exemestane and formestane.[2]
-
Type II (Non-steroidal): These inhibitors bind reversibly to the aromatase active site.[2] Examples include anastrozole and letrozole.[2]
Quantitative Analysis of Aromatase Binding Affinity
The binding affinity of a compound for aromatase is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). These values are determined through various in vitro assays.
Table 1: Comparative Aromatase Binding Affinity of Known Inhibitors
| Compound | Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| Letrozole | Non-steroidal | 50-100 | ~2 | MCF-7aro | [6] |
| Anastrozole | Non-steroidal | >500 | - | MCF-7aro | [6] |
| Exemestane | Steroidal | - | 15.0 ± 2.0 | CHO cells | [7] |
| Formestane | Steroidal | - | - | - | [2] |
| ICI 182,780 | Steroidal | 16.80 | - | MCF-7Ca | [8] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols for Determining Aromatase Binding Affinity
A variety of experimental methods are employed to assess the interaction between a compound and the aromatase enzyme.
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled substrate (e.g., [³H]-androstenedione) for binding to the aromatase active site.
Experimental Workflow:
-
Preparation of Microsomes: Aromatase is often sourced from human placental microsomes or from cell lines engineered to overexpress the enzyme.
-
Incubation: A fixed concentration of radiolabeled substrate is incubated with the enzyme preparation in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radiolabeled substrate are separated.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration to determine the IC50 value.
Aromatase Enzyme Inhibition Assay
This assay directly measures the inhibition of aromatase enzymatic activity. A common method involves quantifying the conversion of a substrate (e.g., testosterone) to a product (e.g., estradiol).
Experimental Workflow:
-
Enzyme Reaction: Recombinant human P450 aromatase is incubated with a substrate (e.g., testosterone) and a necessary cofactor system (e.g., NADPH regenerating system).[9]
-
Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of the test compound.
-
Product Quantification: The amount of estradiol produced is measured, often using a competitive ELISA with a specific anti-estradiol antibody.[9]
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Aromatase inhibitors exert their therapeutic effect by blocking the estrogen synthesis pathway. This leads to a reduction in circulating estrogen levels, which in turn inhibits the growth of ER+ breast cancer cells.
Conclusion
While specific data for "this compound" is not available in the public domain, this guide provides the essential framework for evaluating the aromatase binding affinity of any novel compound. By employing the described experimental protocols and understanding the underlying biological pathways, researchers can effectively characterize the potential of new aromatase inhibitors for therapeutic development. Should an alternative designation for "this compound" become available, a more targeted and specific technical guide can be generated.
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors: structural features and biochemical characterization [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The steroidal antiestrogen ICI 182,780 is an inhibitor of cellular aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of Aromatase in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis. It covers the enzyme's core biochemical function, its complex regulation via tissue-specific promoters, and its critical role in both normal physiology and pathological conditions. Detailed experimental protocols for assessing aromatase function and structured quantitative data are provided to support research and development in this field.
Introduction to Aromatase (CYP19A1)
Aromatase, also known as estrogen synthetase, is a member of the cytochrome P450 superfamily.[1] It is the terminal and rate-limiting enzyme in the biosynthesis of estrogens from androgen precursors. Encoded by the CYP19A1 gene, this single enzyme is responsible for the aromatization of the A-ring of C19 androgens, converting them into C18 phenolic estrogens.[2] This conversion is a pivotal step in steroidogenesis and has profound implications for sexual development, reproduction, bone metabolism, and brain function.[1]
The expression of aromatase is not confined to the gonads; it is found in numerous extragonadal tissues, including adipose tissue, brain, bone, skin, and placenta.[1] This widespread distribution is achieved through a sophisticated regulatory mechanism involving the use of alternative promoters, allowing for tissue-specific control of estrogen production.[3] Dysregulation of aromatase expression or activity is implicated in several pathologies, most notably estrogen receptor-positive (ER+) breast cancer, making it a premier target for therapeutic intervention.[3]
Biochemical Mechanism of Aromatization
Aromatase is localized to the endoplasmic reticulum membrane, where it functions as a complex with its redox partner, NADPH-cytochrome P450 reductase.[4] The catalytic process involves three sequential oxidation steps to convert androgens like androstenedione and testosterone into estrone and estradiol, respectively.
The reaction proceeds as follows:
-
First Hydroxylation: The C19 methyl group of the androgen substrate is hydroxylated.
-
Second Hydroxylation: The 19-hydroxyl group is further oxidized to a 19-aldehyde.
-
Aromatization: In a final, complex oxidative step, the C10-C19 bond is cleaved, the C19 carbon is released as formic acid, and the A-ring of the steroid is aromatized.[2]
This multi-step reaction is unique within the P450 superfamily and is essential for the formation of the phenolic A-ring that defines estrogens.
Quantitative Data on Aromatase Function
The following tables summarize key quantitative parameters related to aromatase kinetics and the potency of clinically relevant inhibitors.
Table 1: Kinetic Parameters of Human Aromatase
This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the primary androgenic substrates of aromatase. Kₘ indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, with lower values signifying higher enzyme-substrate affinity. Data are primarily derived from studies using human placental microsomes, a rich source of the enzyme.
| Substrate | Enzyme Source | Kₘ (nM) | Vₘₐₓ (pmol/mg protein/hr) | Reference(s) |
| Androstenedione | Human Placental Microsomes | 14 ± 4 | Not Reported | [5] |
| Androstenedione | Human Placental Microsomes | ~100 | Not Reported | [6] |
| Testosterone | Human Placental Microsomes | 41 ± 12 | Not Reported | [5] |
| Testosterone | Human Placental Microsomes | ~400 | Not Reported | [6] |
| Testosterone | LNCaP Cell Line | 201 | 0.76 | [4] |
Table 2: Inhibitory Potency of Third-Generation Aromatase Inhibitors
This table provides the 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) for the three most widely used third-generation aromatase inhibitors. These values represent the concentration of the inhibitor required to reduce aromatase activity by half, indicating their potency.
| Inhibitor | Type | IC₅₀ / Kᵢ (nM) | Assay System | Reference(s) |
| Letrozole | Non-steroidal (Reversible) | 7.27 | Recombinant Human CYPs | [7] |
| 50 - 100 (Growth Inhibition) | MCF-7aro Cells | [8] | ||
| Anastrozole | Non-steroidal (Reversible) | >500 (Growth Inhibition) | MCF-7aro Cells | [8] |
| Exemestane | Steroidal (Irreversible) | Not directly comparable | Irreversible Inactivator | [5] |
Table 3: Relative Aromatase (CYP19A1) mRNA Expression in Human Tissues
This table summarizes the relative expression levels of CYP19A1 mRNA across various human tissues, highlighting the sites of significant estrogen biosynthesis. Data is compiled from qualitative and quantitative studies.[9][10][11][12]
| Tissue | Relative Expression Level | Primary Promoter(s) Used |
| Placenta (Syncytiotrophoblasts) | Very High | I.1 |
| Ovary (Granulosa Cells) | High | II |
| Adipose Tissue (Stromal Cells) | Low to Moderate | I.4 (basal), I.3/II (inflamed) |
| Testis (Leydig & Sertoli Cells) | Low | II |
| Brain (Hypothalamus, Hippocampus) | Low | I.f |
| Bone (Osteoblasts) | Low | I.4 |
| Skin (Fibroblasts) | Low | I.4 |
| Breast Cancer Tissue | Moderate to High (Upregulated) | I.3 / II / I.7 |
Regulation of Aromatase Expression
The expression of the single CYP19A1 gene is intricately controlled in a tissue-specific manner through the use of at least ten alternative promoters in the 5' untranslated region.[3] Each promoter is regulated by distinct signaling pathways, leading to differential aromatase expression.
Regulation in Adipose Tissue and Breast Cancer
In normal breast adipose tissue, baseline aromatase expression is driven by Promoter I.4 , which is activated by glucocorticoids.[9] However, in the microenvironment of breast cancer, malignant epithelial cells secrete factors like Prostaglandin E2 (PGE₂).[13] PGE₂ stimulates a signaling cascade that activates Promoters I.3 and II , leading to a significant increase in local aromatase expression and estrogen production, which in turn fuels tumor growth.[13]
Regulation by Glucocorticoids
In tissues like normal adipose and bone, glucocorticoids are key regulators of aromatase expression. Glucocorticoids, such as cortisol, bind to the intracellular Glucocorticoid Receptor (GR). The ligand-bound GR translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) within the tissue-specific aromatase promoters (e.g., Promoter I.4), thereby initiating transcription.
Experimental Protocols
Accurate measurement of aromatase activity and expression is fundamental to research and drug development. The following sections provide detailed protocols for key assays.
Aromatase Activity Assay: Tritiated Water Release (Radiometric)
This classic assay measures the stereospecific release of tritium (³H) from a radiolabeled androgen substrate during its conversion to estrogen. It is highly sensitive and suitable for cell-free systems like microsomes.
Materials:
-
[1β-³H]-Androstenedione substrate
-
NADPH regenerating system (e.g., G6P, G6P-DH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Enzyme source (e.g., human placental microsomes, recombinant aromatase)
-
Chloroform or Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, incubator, scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, the NADPH regenerating system, and the enzyme source. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the [1β-³H]-Androstenedione substrate to the reaction mix to a final concentration appropriate for the enzyme's Kₘ (e.g., 50-100 nM). If testing inhibitors, add them to the pre-incubation step. The final reaction volume is typically 200-500 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding an excess of ice-cold chloroform to extract the remaining steroid substrate and product. Vortex vigorously.
-
Separate Phases: Centrifuge at ~2,000 x g for 10 minutes to separate the aqueous phase (containing ³H₂O) from the organic phase (containing labeled steroids).
-
Aqueous Phase Collection: Carefully remove a known volume of the upper aqueous phase, avoiding the organic layer.
-
Charcoal Treatment (Alternative to Step 4-6): Stop the reaction by adding a dextran-coated charcoal suspension. Incubate on ice for 10-20 minutes to adsorb non-metabolized steroids. Centrifuge at high speed (~10,000 x g) and collect the supernatant containing the ³H₂O.
-
Quantification: Add the aqueous sample to a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculation: Calculate the amount of product formed based on the specific activity of the substrate and the measured CPM, after subtracting background from no-enzyme controls.
Aromatase Activity Assay: Cell-Based ELISA (Non-Radiometric)
This method uses a steroidogenic cell line that expresses aromatase but lacks other key steroidogenic enzymes, allowing for the direct measurement of the estrogen product (estrone) from an added androgen substrate (androstenedione) via ELISA. The KGN human granulosa-like tumor cell line is ideal for this purpose.[12][14][15]
Materials:
-
KGN cells
-
96-well tissue culture plates
-
DMEM/F-12 medium with charcoal/dextran-treated FBS
-
Androstenedione substrate
-
Test compounds/inhibitors dissolved in DMSO
-
Estrone ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed KGN cells in a 96-well plate at a density of ~5 x 10⁴ cells/mL (e.g., 180 µL per well) and culture for 48 hours at 37°C.[14]
-
Compound Treatment: Add 10 µL of test compounds (or DMSO vehicle control) to the appropriate wells and incubate for 24 hours. This allows for the detection of compounds that may induce or inhibit aromatase expression.
-
Substrate Addition: Add 10 µL of androstenedione substrate to each well to a final concentration of ~100 nM.[14]
-
Aromatization Reaction: Incubate for an additional 24 hours at 37°C to allow for the conversion of androstenedione to estrone.
-
Sample Collection: Carefully collect the cell culture medium (~120 µL) from each well.
-
Estrone Quantification: Measure the concentration of estrone in the collected medium using a specific and sensitive Estrone ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of aromatase activity relative to the vehicle control wells. Construct dose-response curves for inhibitors to determine IC₅₀ values.
Aromatase Expression Analysis: Quantitative RT-PCR (qPCR)
This protocol quantifies the level of CYP19A1 mRNA in cells or tissue lysates.
Materials:
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (SYBR Green or TaqMan)
-
Validated primers for human CYP19A1 and housekeeping genes
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue samples using a standard RNA extraction protocol. Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[16]
-
Primer Design/Selection: Use validated primers for human CYP19A1. At least one primer should span an exon-exon junction to prevent amplification of genomic DNA.[14]
-
Example CYP19A1 Primers: [16]
-
Forward: 5'-CACATCCTCAATACCAGGTCC-3'
-
Reverse: 5'-CAGAGATCCAGACTCGCATG-3'
-
-
Housekeeping Genes: Select stable reference genes based on tissue type. For ovarian tissue, B2M, RPLP0, and PPIA are suitable.[6][17][18] For adipose tissue, HPRT1 or EEF2 can be considered.[19] ACTB is also commonly used.[16]
-
-
qPCR Reaction: Set up qPCR reactions in triplicate, including a no-template control. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
Thermocycling: Perform qPCR using a standard protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[20] Include a melt curve analysis for SYBR Green assays to verify product specificity.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of CYP19A1 using the ΔΔCq method, normalizing to the geometric mean of the selected housekeeping genes.
Aromatase Expression Analysis: Western Blot
This protocol detects the aromatase protein (~55 kDa) in tissue or cell lysates.[4]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with fresh protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Aromatase/CYP19A1 (e.g., from Cell Signaling Technology #8799, Thermo Fisher #1588-MSM1-P1ABX)[21][22]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-aromatase antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A band at ~51-55 kDa should be observed.[22] Re-probe the membrane for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Experimental and Drug Development Workflow
The development of aromatase inhibitors or the study of compounds affecting aromatase function typically follows a structured workflow, from initial screening to detailed characterization.
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of Aromatase - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue Physiology and Pathology of Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue expression of CYP19A1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Elevated Aromatase (CYP19A1) Expression Is Associated with a Poor Survival of Patients with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP19A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Regulation of aromatase expression in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. CYP19A1 gene expression in the peripheral blood of Brazilian women with breast cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing and validating housekeeping genes in normal, cancerous, and polycystic human ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of suitable reference genes for gene expression studies of human serous ovarian cancer by real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. Aromatase/Cytochrome P450 (CYP19A1) Monoclonal Antibody (CYP19A1/4257) (1588-MSM1-P1ABX) [thermofisher.com]
- 21. Aromatase Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
The Aromatase Inhibitor Org 30958: A Technical Overview of its Effects on Estrogen Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen biosynthesis is a critical physiological process, and its dysregulation is implicated in various pathologies, most notably hormone-receptor-positive breast cancer. The final and rate-limiting step in this pathway is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1). Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for estrogen-dependent cancers. This technical guide provides an in-depth analysis of Org 30958, a potent steroidal aromatase inhibitor. While this compound was the subject of research and early clinical development, publicly available data is limited. This document consolidates the available information on Org 30958, supplemented with established knowledge of aromatase inhibition and estrogen biosynthesis to provide a comprehensive resource for researchers in the field.
Core Compound Profile: Org 30958
Org 30958 is chemically identified as 19-(ethyldithio)-androst-4-ene-3,17-dione. It is a synthetic steroidal compound designed to interact with and inhibit the aromatase enzyme.
Quantitative Data on Aromatase Inhibition
Detailed quantitative data for Org 30958 is sparse in the public domain. However, the primary literature indicates its significant potency as an aromatase inhibitor. The key findings are summarized below.
| Compound | Metric | Value | Species/System | Reference |
| Org 30958 | In Vivo Inhibitory Activity | 8-fold greater than reference | Animal models | Geelen et al., 1991 |
Note: The specific reference compound for the 8-fold increase in inhibitory activity is not specified in the available literature abstracts.
For the purpose of comparison, the following table presents typical IC50 values for well-established aromatase inhibitors.
| Aromatase Inhibitor | IC50 Value (nM) | Type |
| Letrozole | 0.1 - 2.5 | Non-steroidal, Competitive |
| Anastrozole | 5 - 15 | Non-steroidal, Competitive |
| Exemestane | 15 - 30 | Steroidal, Irreversible (Suicide Inhibitor) |
Mechanism of Action
As a steroidal aromatase inhibitor, Org 30958 is presumed to act as a competitive inhibitor of the aromatase enzyme. Its androstenedione-based structure allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrates, androstenedione and testosterone. The presence of the 19-(ethyldithio) group is crucial for its enhanced inhibitory activity. While not definitively classified in the available literature, many steroidal inhibitors act as suicide inhibitors, forming a covalent bond with the enzyme and leading to its irreversible inactivation.
Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition
The following diagram illustrates the final steps of steroidogenesis, highlighting the central role of aromatase in the conversion of androgens to estrogens and the point of intervention for aromatase inhibitors like Org 30958.
Caption: Estrogen biosynthesis pathway and the inhibitory action of Org 30958.
Experimental Protocols
The assessment of aromatase inhibitors involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the characterization of compounds like Org 30958.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This is a widely used method to determine the direct inhibitory effect of a compound on aromatase activity.
Objective: To quantify the inhibition of aromatase-mediated conversion of a substrate to an estrogen by a test compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
Test compound (e.g., Org 30958) dissolved in a suitable solvent (e.g., DMSO)
-
Radiolabeled substrate: [1β-³H(N)]-androst-4-ene-3,17-dione
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding chloroform and vortexing to extract the steroids.
-
Separate the aqueous and organic phases by centrifugation. The tritiated water ([³H]H₂O) released during the aromatization reaction will be in the aqueous phase.
-
Add dextran-coated charcoal to the aqueous phase to remove any remaining unincorporated tritiated substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Workflow for a human placental microsome aromatase inhibition assay.
In Vivo Assessment of Aromatase Inhibition
In vivo models are crucial for evaluating the systemic efficacy of an aromatase inhibitor.
Objective: To determine the effect of a test compound on systemic or tissue-specific estrogen levels and aromatase activity in a living organism.
Animal Model: Immature female rats or postmenopausal primate models are commonly used.
Procedure (Androstenedione-induced Uterine Hypertrophy Model):
-
Administer the test compound (e.g., Org 30958) to a group of immature female rats over a set period. Include a vehicle control group.
-
Administer a standard dose of androstenedione to all animals to stimulate estrogen production and subsequent uterine growth.
-
At the end of the treatment period, euthanize the animals and carefully dissect the uteri.
-
Remove any adhering fat and blot the uteri to remove excess fluid.
-
Record the uterine weight for each animal.
-
A reduction in uterine weight in the test group compared to the control group indicates inhibition of in vivo aromatization of androstenedione to estrogens.
Conclusion
Org 30958 is a potent steroidal aromatase inhibitor that demonstrated significant in vivo activity in early studies. While detailed public data on its clinical development and precise quantitative inhibitory characteristics are limited, its structural class and reported potency place it among the rationally designed aromatase inhibitors of its time. The experimental protocols and pathways described in this guide provide a framework for the evaluation and understanding of such compounds. For researchers in the field of steroid biochemistry and drug development, the study of compounds like Org 30958 offers insights into the structure-activity relationships that govern the potent and selective inhibition of aromatase, a key therapeutic target. Further investigation into the historical development of such compounds may yet yield valuable data for the design of next-generation endocrine therapies.
No Publicly Available Data on the Discovery and Development of Org30958
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding the discovery, development, mechanism of action, or experimental protocols for a compound designated "Org30958."
This lack of publicly available data prevents the creation of an in-depth technical guide as requested. The identifier "this compound" may correspond to an internal codename for a research compound that was discontinued in the early stages of development and for which no data was ever publicly disclosed by the developing organization, presumably Organon. It is also possible that this identifier is incorrect or represents a typographical error.
Without any foundational information, it is not possible to provide the requested details, including:
-
Quantitative Data: No binding affinities, efficacy data (EC50/IC50 values), or pharmacokinetic parameters could be located to summarize in tabular form.
-
Experimental Protocols: The absence of published studies means there are no methodologies for key experiments to detail.
-
Signaling Pathways and Experimental Workflows: Without knowledge of the compound's target or biological effects, no signaling pathways or experimental workflows can be visualized.
Researchers, scientists, and drug development professionals seeking information on specific compounds are reliant on the public disclosure of research findings through scientific publications and patent applications. In the case of this compound, such information does not appear to be available in the public domain.
An In-depth Technical Guide to 19-(Ethyldithio)-androst-4-ene-3,17-dione: Structure, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential biological activity of the novel steroid derivative, 19-(ethyldithio)-androst-4-ene-3,17-dione. As a C19-functionalized analog of the endogenous steroid androst-4-ene-3,17-dione, this compound is of significant interest for its potential to modulate steroidogenic pathways, particularly as an inhibitor of aromatase. This document details the foundational biochemistry of the parent molecule, outlines a plausible synthetic route for the 19-(ethyldithio) derivative based on established methodologies for C19-thioalkylation, and discusses its likely mechanism of action and biological implications. Experimental protocols for characterization and quantitative data for related compounds are presented to provide a comparative framework for future research and development.
Introduction: The Androst-4-ene-3,17-dione Core
Androst-4-ene-3,17-dione is a naturally occurring C19 steroid hormone that serves as a crucial intermediate in the biosynthesis of both androgens and estrogens. It is produced in the adrenal glands and gonads and is a direct precursor to testosterone and estrone. Its central role in steroidogenesis makes it and its derivatives prime targets for the development of therapeutic agents aimed at modulating hormonal activity.
Modification of the androst-4-ene-3,17-dione scaffold, particularly at the C19 position, has been a fruitful strategy in the design of enzyme inhibitors, most notably for aromatase (cytochrome P450 19A1). Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition is a key therapeutic approach in the treatment of estrogen receptor-positive breast cancer.
This guide focuses on a novel derivative, 19-(ethyldithio)-androst-4-ene-3,17-dione, which incorporates a disulfide linkage at the C19 position. This modification is hypothesized to influence its interaction with target proteins and alter its biological activity profile.
Chemical Structure
The chemical structure of 19-(ethyldithio)-androst-4-ene-3,17-dione is based on the androst-4-ene-3,17-dione core, with an ethyldithio (-S-S-CH2CH3) group attached to the C19 methyl carbon.
Parent Compound: Androst-4-ene-3,17-dione
-
Molecular Formula: C₁₉H₂₆O₂
-
Molecular Weight: 286.41 g/mol
-
IUPAC Name: (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Target Compound: 19-(Ethyldithio)-androst-4-ene-3,17-dione
-
Proposed Molecular Formula: C₂₁H₃₀O₂S₂
-
Proposed Molecular Weight: 390.60 g/mol
-
Proposed IUPAC Name: (8R,9S,10R,13S,14S)-10-((ethyldithio)methyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Physicochemical and Biological Data
While no specific experimental data for 19-(ethyldithio)-androst-4-ene-3,17-dione is currently available in the public domain, the following tables summarize key data for the parent compound, androst-4-ene-3,17-dione, and related C19-substituted analogs to provide a comparative context.
Table 1: Physicochemical Properties of Androst-4-ene-3,17-dione
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₂ |
| Molecular Weight | 286.41 g/mol |
| Melting Point | 170-171 °C |
| logP | 3.1 |
| Water Solubility | 7.5 mg/L |
Table 2: Aromatase Inhibition by C19-Thioalkyl Androst-4-ene-3,17-dione Analogs
| Compound | Kᵢ (nM)[1] |
| 19-Thiomethyl-androst-4-ene-3,17-dione | 1[1] |
| 19-Thioethyl-androst-4-ene-3,17-dione | 10[1] |
| 19-Thiopropyl-androst-4-ene-3,17-dione | 100[1] |
Data from Wright et al. (1989) for competitive inhibition of human placental aromatase.[1]
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 19-(ethyldithio)-androst-4-ene-3,17-dione can be devised based on established methods for the functionalization of the C19-methyl group of androstenedione derivatives. A key strategy involves the introduction of a good leaving group at the C19 position, followed by nucleophilic substitution with an appropriate thiol-containing reagent.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process starting from a protected form of androst-4-ene-3,17-dione.
Caption: Proposed synthetic pathway for 19-(ethyldithio)-androst-4-ene-3,17-dione.
Detailed Experimental Protocols
Step 1: Protection of Ketone Groups
-
Protocol: Androst-4-ene-3,17-dione is treated with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene, with azeotropic removal of water to drive the reaction to completion. This forms the 3,17-bis(ethylene acetal) derivative, which also results in the isomerization of the double bond to the C5 position.
Step 2: C19-Hydroxylation
-
Protocol: The protected steroid is subjected to hydroxylation at the C19 position. This can be achieved using various methods, including microbiological hydroxylation or chemical methods involving lead tetraacetate and iodine.
Step 3: Formation of a C19-Leaving Group
-
Protocol: The 19-hydroxyl group is converted to a good leaving group, such as a mesylate or tosylate. This is typically achieved by reacting the 19-hydroxy steroid with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.
Step 4: Introduction of a Thiol Precursor
-
Protocol: The 19-mesyloxy derivative is then reacted with a nucleophilic thiolating agent. For the synthesis of a disulfide, a common approach is to first introduce a protected thiol group. Potassium thioacetate can be used as a nucleophile to displace the mesylate, forming the 19-thioacetyl derivative.
Step 5: Deprotection to the Thiol
-
Protocol: The thioacetate is hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to yield the free 19-thiol.
Step 6: Disulfide Bond Formation
-
Protocol: The 19-thiol derivative is then reacted with an activated ethyl thiol equivalent to form the unsymmetrical disulfide. A common method involves the reaction of the thiol with an ethyl sulfenyl chloride (EtSCl) or by a thiol-disulfide exchange reaction with diethyl disulfide in the presence of a catalyst.
Step 7: Deprotection of Ketones
-
Protocol: The bis(ethylene acetal) protecting groups are removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or dilute HCl in acetone) to regenerate the 3- and 17-keto groups and restore the C4-C5 double bond, yielding the final product, 19-(ethyldithio)-androst-4-ene-3,17-dione.
Characterization Methods
The structure of the final compound and all intermediates would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure, including the stereochemistry of the steroid nucleus and confirming the presence and connectivity of the ethyldithio group.[2][3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compounds. Fragmentation patterns in the mass spectrum can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the α,β-unsaturated ketone system and the C-S and S-S bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound and intermediates.
Biological Activity and Mechanism of Action
Aromatase Inhibition
The primary hypothesized biological activity of 19-(ethyldithio)-androst-4-ene-3,17-dione is the inhibition of aromatase. The C19-methyl group of androst-4-ene-3,17-dione is the site of oxidative attack by aromatase, leading to the formation of an aromatic A-ring and the release of formic acid. Modifications at this position can interfere with the enzyme's catalytic activity.
Studies on 19-thioalkyl derivatives of androst-4-ene-3,17-dione have shown potent competitive inhibition of aromatase.[1] It is proposed that the sulfur atom at the C19 position can coordinate with the heme iron of the cytochrome P450 component of aromatase, thereby blocking the binding of molecular oxygen and inhibiting the enzyme's function.[1] The potency of inhibition was found to be dependent on the size of the alkyl group, with smaller substituents leading to stronger inhibition.[1] Based on this, 19-(ethyldithio)-androst-4-ene-3,17-dione is expected to be a potent aromatase inhibitor.
Caption: Proposed mechanism of aromatase inhibition.
Androgen Receptor Interaction
Androst-4-ene-3,17-dione itself is a weak androgen and can bind to the androgen receptor (AR), albeit with a much lower affinity than testosterone or dihydrotestosterone. Upon binding, it can induce AR translocation to the nucleus and promote the transcription of androgen-responsive genes. The introduction of a bulky, flexible ethyldithio group at the C19 position is likely to sterically hinder the binding of the molecule to the ligand-binding pocket of the AR. Therefore, it is anticipated that 19-(ethyldithio)-androst-4-ene-3,17-dione will have significantly reduced androgenic activity compared to its parent compound.
Caption: Androgen receptor signaling and potential modulation.
Conclusion and Future Directions
19-(Ethyldithio)-androst-4-ene-3,17-dione represents a novel and promising scaffold for the development of potent and selective aromatase inhibitors. Based on the structure-activity relationships of related C19-functionalized androstenedione derivatives, this compound is predicted to exhibit strong inhibitory activity against aromatase with potentially reduced androgenic effects.
Future research should focus on the successful synthesis and purification of 19-(ethyldithio)-androst-4-ene-3,17-dione. Following its synthesis, a thorough in vitro evaluation is warranted to determine its inhibitory potency (Kᵢ and IC₅₀ values) against human aromatase. Further studies should also investigate its binding affinity for the androgen receptor and its functional activity in cell-based assays to confirm its selectivity profile. The stability of the disulfide bond under physiological conditions will also be a critical factor to assess. The findings from these studies will be instrumental in determining the therapeutic potential of this novel steroid derivative.
References
- 1. Inhibition of aromatase by steroids substituted at C-19 with halogen, sulphur, and nitrogen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Residence of Org30958's Target: A Technical Guide to HMG-CoA Reductase Localization
For Immediate Release
This technical guide provides an in-depth exploration of the subcellular localization of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the target enzyme of the pravastatin analog Org30958. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzyme's cellular distribution, the signaling pathways it governs, and detailed experimental protocols for its study.
Executive Summary
This compound, a compound structurally related to pravastatin, is presumed to target HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. Understanding the precise subcellular localization of this enzyme is paramount for elucidating the mechanism of action of inhibitors like this compound and for the development of novel therapeutics. HMG-CoA reductase is primarily an integral membrane protein of the endoplasmic reticulum (ER).[1][2][3][4][5][6] However, a growing body of evidence also points to its presence in peroxisomes, particularly under conditions of low cholesterol or treatment with statins.[7][8][9][10] This dual localization suggests a more complex regulatory role for the enzyme than previously understood.
Subcellular Localization of HMG-CoA Reductase
HMG-CoA reductase is a transmembrane protein, firmly anchored in the membrane of the endoplasmic reticulum.[1][3][6] More specifically, it is a resident of the smooth endoplasmic reticulum, where it plays a pivotal role in cholesterol and isoprenoid biosynthesis.[11] The enzyme possesses a transmembrane domain consisting of eight helices, which secures its position within the ER membrane, and a cytosolic C-terminal domain that houses its catalytic activity.[1][6][12]
Recent studies have revealed a more nuanced picture of HMG-CoA reductase's subcellular distribution, with evidence for its localization in peroxisomes.[7][8][9][10] This peroxisomal fraction of the enzyme appears to be a truncated form.[7][10] The dual localization in both the ER and peroxisomes is observed under specific cellular conditions, such as lipid depletion and statin treatment, suggesting a dynamic trafficking or distribution mechanism that may be linked to cellular cholesterol homeostasis.[7][10]
Quantitative Distribution of HMG-CoA Reductase
While the majority of HMG-CoA reductase resides in the endoplasmic reticulum, the precise quantitative distribution between the ER and peroxisomes can vary depending on the cell type and metabolic state. The following table summarizes the known distribution, though specific percentages can be highly variable.
| Subcellular Compartment | Form of HMG-CoA Reductase | Conditions Favoring Localization |
| Endoplasmic Reticulum (ER) | Full-length (96 kDa) | Basal conditions |
| Peroxisomes | Truncated (76 kDa) | Low cholesterol, statin treatment |
Signaling Pathway: The Mevalonate Pathway
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the mevalonate pathway.[1][13] This pathway is central to the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for diverse cellular functions.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Post-Translational Regulation of HMG CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of HMG-CoA reductase and cholesterol metabolism [infobiochem.com]
- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Peroxisomal Localization of a Truncated HMG-CoA Reductase under Low Cholesterol Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Peroxisomal Localization of a Truncated HMG-CoA Reductase under Low Cholesterol Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization of 3-hydroxy-3-methylglutaryl CoA reductase and 3-hydroxy-3-methylglutaryl CoA synthase in the rat liver and intestine is affected by cholestyramine and mevinolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Aromatase (CYP19A1) Gene and Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatase, encoded by the CYP19A1 gene, is a critical enzyme in steroid biosynthesis, responsible for the conversion of androgens to estrogens. Its activity is pivotal in numerous physiological processes and its dysregulation is implicated in various pathologies, including hormone-dependent cancers. This guide provides a comprehensive technical overview of the CYP19A1 gene and the aromatase protein, with a focus on their structure, function, and regulation. Detailed experimental protocols for studying aromatase are also provided, alongside visualizations of key pathways and structures to facilitate a deeper understanding for research and therapeutic development.
The CYP19A1 Gene: Genomic Architecture and Regulation
The CYP19A1 gene is a complex genetic locus characterized by its extensive regulatory regions and tissue-specific expression patterns.
Genomic Organization
The human CYP19A1 gene is located on the long (q) arm of chromosome 15 at position 21.2.[1] It spans a significant portion of the genomic DNA, approximately 123 kilobases (kb) in length.[2] The gene consists of 10 exons, with the coding sequence beginning on exon II.[3][4] The nine coding exons (exons II-X) and their intervening introns constitute the structural component of the gene responsible for the synthesis of the aromatase protein.[2][3][4]
Table 1: Exon and Intron Sizes for the Human CYP19A1 Gene (Principal Transcript ENST00000396402.6)
| Feature | Start (GRCh38.p14) | End (GRCh38.p14) | Size (bp) |
| Exon 1 (Untranslated) | 51,338,510 | 51,338,596 | 87 |
| Intron 1 | 51,243,012 | 51,338,509 | 95,498 |
| Exon 2 (Coding) | 51,242,912 | 51,243,011 | 100 |
| Intron 2 | 51,240,642 | 51,242,911 | 2,270 |
| Exon 3 (Coding) | 51,240,495 | 51,240,641 | 147 |
| Intron 3 | 51,238,217 | 51,240,494 | 2,278 |
| Exon 4 (Coding) | 51,238,065 | 51,238,216 | 152 |
| Intron 4 | 51,234,422 | 51,238,064 | 3,643 |
| Exon 5 (Coding) | 51,234,269 | 51,234,421 | 153 |
| Intron 5 | 51,228,883 | 51,234,268 | 5,386 |
| Exon 6 (Coding) | 51,228,708 | 51,228,882 | 175 |
| Intron 6 | 51,226,380 | 51,228,707 | 2,328 |
| Exon 7 (Coding) | 51,226,242 | 51,226,379 | 138 |
| Intron 7 | 51,223,737 | 51,226,241 | 2,505 |
| Exon 8 (Coding) | 51,223,615 | 51,223,736 | 122 |
| Intron 8 | 51,212,527 | 51,223,614 | 11,088 |
| Exon 9 (Coding) | 51,212,357 | 51,212,526 | 170 |
| Intron 9 | 51,208,057 | 51,212,356 | 4,230 |
| Exon 10 (Coding) | 51,207,877 | 51,208,056 | 180 |
Note: The start and end positions are on the reverse strand. Data is derived from Ensembl transcript ENST00000396402.6.
Tissue-Specific Promoters and Regulation
A key feature of the CYP19A1 gene is its regulation by multiple, tissue-specific promoters.[3][5] This intricate system allows for the precise control of estrogen synthesis in various tissues. Each promoter drives the transcription of a unique first exon, which is then spliced to the common coding exons (II-X). This results in different 5'-untranslated regions (5'-UTRs) of the mRNA, while the protein-coding sequence remains the same.
Table 2: Major Tissue-Specific Promoters of the Human CYP19A1 Gene
| Promoter | Primary Tissue of Expression | Key Regulators |
| Promoter I.1 | Placenta | High levels of expression during pregnancy.[3] |
| Promoter I.3 | Fetal tissues | |
| Promoter I.4 | Adipose tissue, skin, breast cancer cells | Glucocorticoids, Class 1 cytokines (e.g., IL-6, TNFα).[6][7] |
| Promoter I.f (or I.7) | Brain (hypothalamus, limbic system) | Glucocorticoids.[8] |
| Promoter II | Ovarian granulosa cells, testes, breast cancer cells | Follicle-stimulating hormone (FSH), Luteinizing hormone (LH) via cAMP/PKA pathway, Prostaglandin E2 (PGE2).[6][7][9] |
The differential usage of these promoters is a critical mechanism for controlling local estrogen concentrations, which has significant implications for both normal physiology and disease states such as breast cancer.
References
- 1. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The Aromatase Gene CYP19A1: Several Genetic and Functional Lines of Evidence Supporting a Role in Reading, Speech and Language - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of CYP19 gene (aromatase) expression in adipose stromal cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid-induction of hypothalamic aromatase via its brain-specific promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for the initial in vitro characterization of novel chemical compounds. Given that the specific compound Org30958 is not documented in publicly available scientific literature or chemical databases, the following protocols are presented as a robust starting template. Researchers should adapt these methodologies based on the known or hypothesized mechanism of action of their specific test compound.
The included protocols detail standard assays to assess a compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its effects on cell cycle progression. These assays are fundamental in early-stage drug discovery and development to elucidate the cellular response to a new chemical entity.
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol outlines the use of a tetrazolium-based assay (such as MTS or MTT) to determine the effect of a test compound on cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (e.g., this compound) stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry. The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the fixed cells with PBS and then stain with the PI/RNase A solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The following tables are templates for presenting quantitative data from the described experiments.
Table 1: Effect of Test Compound on Cell Viability (IC50)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by Test Compound
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | - | |||
| Test Compound | X | |||
| Y | ||||
| Z |
Table 3: Cell Cycle Distribution Analysis
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | |||
| Test Compound | X | |||
| Y | ||||
| Z |
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical signaling cascade affected by a test compound.
Caption: General workflow for in vitro compound characterization.
Application Notes and Protocols for Org30958 Cell-Based Aromatase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1][2] It catalyzes the conversion of androstenedione and testosterone to estrone and estradiol, respectively. In postmenopausal women, peripheral tissues such as adipose tissue become the primary source of estrogen production. In certain types of breast cancer, known as estrogen receptor-positive (ER+) breast cancer, estrogens can fuel the growth of cancer cells. Therefore, inhibiting aromatase is a key therapeutic strategy for treating hormone-dependent breast cancer.[1]
Aromatase inhibitors are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II) inhibitors. Type I inhibitors, such as exemestane, are androgen analogues that bind irreversibly to the enzyme. Type II inhibitors, like letrozole and anastrozole, bind reversibly to the enzyme's active site.
Org30958 is a novel, potent, and selective non-steroidal aromatase inhibitor. This document provides a detailed protocol for evaluating the inhibitory activity of this compound and other test compounds on aromatase in a cell-based assay format. The most common and direct method for measuring aromatase activity in intact cells is the tritiated water release assay.
Aromatase Signaling Pathway
The following diagram illustrates the conversion of androgens to estrogens by aromatase and the subsequent signaling pathway in estrogen receptor-positive cells.
Caption: Aromatase converts androgens to estrogens, which then promote gene transcription.
Principle of the Tritiated Water Release Assay
The cell-based aromatase inhibition assay quantitatively measures the activity of aromatase by tracking the release of tritiated water (³H₂O) during the conversion of a radiolabeled androgen substrate to an estrogen. The substrate, [1β-³H]-androstenedione, has a tritium atom at the 1β position. During the aromatization of the A-ring of the steroid, this tritium atom is released as part of a water molecule. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity. By incubating the cells with the substrate in the presence of varying concentrations of an inhibitor like this compound, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Protocol
This protocol is designed for a 96-well plate format and uses a human breast cancer cell line overexpressing aromatase, such as MCF-7aro.
Materials and Reagents
-
MCF-7aro cells
-
Cell culture medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay medium: Serum-free DMEM
-
[1β-³H]-androstenedione (specific activity ~25-30 Ci/mmol)
-
This compound or other test compounds
-
Letrozole (positive control)
-
Phosphate-buffered saline (PBS)
-
0.5% Dextran-coated charcoal solution
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation vials
-
Liquid scintillation counter
Cell Culture
-
Culture MCF-7aro cells in T-75 flasks with complete cell culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For the assay, seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 200 µL of complete medium and incubate for 24 hours.
Assay Procedure
The following diagram outlines the experimental workflow.
Caption: Workflow for the cell-based tritiated water release assay.
-
After 24 hours of incubation, remove the culture medium from the 96-well plate.
-
Gently wash the cell monolayer twice with 200 µL of PBS per well.
-
Prepare serial dilutions of this compound and the positive control (e.g., letrozole) in assay medium. A typical concentration range for a potent inhibitor would be 0.1 nM to 1 µM. Also, prepare wells for a no-inhibitor control (maximum activity) and a no-cell control (background).
-
Add 100 µL of the appropriate inhibitor dilution or control medium to each well.
-
Pre-incubate the plate at 37°C for 1 hour.
-
Prepare the substrate solution by diluting [1β-³H]-androstenedione in assay medium to a final concentration of 50 nM.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 4-6 hours.
-
After incubation, carefully transfer 150 µL of the supernatant from each well to a new set of microcentrifuge tubes.
-
Add 150 µL of a 0.5% dextran-coated charcoal suspension to each tube. The charcoal will bind the unreacted substrate and steroid metabolites.
-
Vortex the tubes and incubate on ice for 15 minutes.
-
Centrifuge the tubes at 2000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant (which now contains the tritiated water) to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data for analysis.
Table 1: Raw CPM Data from Scintillation Counting
| Concentration of this compound (nM) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |
| 0 (No Inhibitor) | 15,234 | 15,567 | 15,398 | 15,400 |
| 0.1 | 14,123 | 14,345 | 14,201 | 14,223 |
| 1 | 11,876 | 12,098 | 11,954 | 11,976 |
| 10 | 7,890 | 8,012 | 7,950 | 7,951 |
| 100 | 3,456 | 3,512 | 3,480 | 3,483 |
| 1000 | 1,876 | 1,901 | 1,888 | 1,888 |
| No-Cell Control | 1,850 | 1,865 | 1,855 | 1,857 |
Table 2: Calculation of Percent Inhibition and IC50 Value
| Concentration of this compound (nM) | Average CPM | Corrected CPM (Avg CPM - No-Cell) | % Inhibition |
| 0 | 15,400 | 13,543 | 0 |
| 0.1 | 14,223 | 12,366 | 8.7 |
| 1 | 11,976 | 10,119 | 25.3 |
| 10 | 7,951 | 6,094 | 55.0 |
| 100 | 3,483 | 1,626 | 88.0 |
| 1000 | 1,888 | 31 | 99.8 |
| IC50 (nM) | ~8.5 |
Note: The data presented in these tables are for illustrative purposes only.
Data Analysis Workflow
The following diagram illustrates the steps for data analysis.
Caption: Logical steps for calculating the IC50 value from raw data.
-
Average Replicates: Calculate the average CPM for each inhibitor concentration and the controls.
-
Background Subtraction: Subtract the average CPM of the no-cell control from all other average CPM values to get the corrected CPM.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = (1 - (Corrected CPM of sample / Corrected CPM of no-inhibitor control)) x 100
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis on the dose-response curve (sigmoidal, 4PL) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces aromatase activity by 50%.
Conclusion
This application note provides a detailed protocol for a cell-based assay to determine the inhibitory potency of compounds like this compound on the aromatase enzyme. The tritiated water release assay is a robust and sensitive method for screening and characterizing potential aromatase inhibitors in a physiologically relevant cellular context. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of new drug candidates for the treatment of estrogen-dependent cancers.
References
Application Notes and Protocols for SERD Dosage in Preclinical Breast Cancer Animal Models
A detailed guide for researchers on the use of Selective Estrogen Receptor Degraders (SERDs), with a focus on Fulvestrant, in murine models of estrogen receptor-positive (ER+) breast cancer.
Notice: The compound "Org30958" did not yield specific public data. Therefore, these application notes are based on the well-characterized and clinically relevant Selective Estrogen Receptor Degrader (SERD), Fulvestrant (Faslodex, ICI 182,780), and other representative oral SERDs to provide a comprehensive guide for researchers.
Introduction
Selective Estrogen Receptor Degraders (SERDs) represent a critical class of therapeutics for ER-positive breast cancer. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively antagonize the estrogen receptor (ER), SERDs function by binding to the ER and inducing its degradation.[1] This leads to a profound suppression of ER signaling, offering a potent therapeutic strategy, particularly in endocrine-resistant disease.[1][2] Fulvestrant is the first-in-class approved SERD, administered via intramuscular injection.[3] Newer generation oral SERDs, such as GDC-0810 (Brilanestrant) and AZD9496, have also been developed to offer improved bioavailability and patient convenience.[3][4]
These application notes provide an overview of the mechanism of action of SERDs, recommended dosage regimens for preclinical animal studies, and detailed protocols for conducting in vivo experiments using breast cancer xenograft models.
Mechanism of Action of SERDs (Fulvestrant)
Fulvestrant and other SERDs exert their anticancer effects through a dual mechanism:
-
Estrogen Receptor Antagonism: They competitively bind to the estrogen receptor (ERα), preventing estradiol from binding and activating the receptor.[5][6]
-
Estrogen Receptor Degradation: Upon binding, SERDs induce a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][7] This downregulation of ERα protein levels effectively shuts down estrogen-mediated signaling pathways that drive tumor growth.[5]
This dual action makes SERDs effective in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.[8]
Signaling Pathway Diagram
Figure 1: Mechanism of action of Fulvestrant.
Dosage for Animal Studies in Breast Cancer Models
The selection of an appropriate dose for preclinical animal studies is critical for obtaining meaningful and translatable results. Dosages can vary depending on the specific SERD, the animal model, and the experimental endpoint.
Fulvestrant Dosage
Historically, high doses of Fulvestrant (e.g., 200 mg/kg) have been used in murine xenograft models.[9] However, recent studies have shown that a clinically relevant dose of 25 mg/kg can achieve comparable antitumor efficacy without the robust ER downregulation seen at higher, clinically unachievable exposures.[9][10]
Table 1: Recommended Fulvestrant Dosages for Murine Breast Cancer Models
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Breast Cancer Model | Key Findings | Reference(s) |
| 200 | Subcutaneous (s.c.) | Weekly | Tamoxifen-resistant xenografts | Historically used high dose, robust ER downregulation. | [9] |
| 100 | Subcutaneous (s.c.) | Weekly | Tamoxifen-resistant xenografts | Significant tumor growth inhibition. | [9] |
| 50 | Subcutaneous (s.c.) | Weekly | Tamoxifen-resistant xenografts | Significant tumor growth inhibition. | [9] |
| 25 | Subcutaneous (s.c.) | Weekly | Tamoxifen-resistant xenografts | Clinically relevant dose with comparable efficacy to 200 mg/kg. | [9][10] |
| 5 | Subcutaneous (s.c.) | Every 3 days | MCF-7 xenografts | More effective than tamoxifen in inhibiting tumor growth. | [11] |
| 0.05 - 5 | Single dose | 48h pre-analysis | MCF-7 xenografts | Dose-dependent reduction in ERα expression. | [12] |
Oral SERD Dosages
Newer generation oral SERDs have been developed to overcome the limitations of intramuscular administration of Fulvestrant.
Table 2: Recommended Dosages for Oral SERDs in Murine Breast Cancer Models
| Compound | Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Breast Cancer Model | Key Findings | Reference(s) |
| GDC-0810 | 1, 10, 100 | Oral (p.o.) | Daily | MCF-7 xenografts | Dose-dependent tumor stasis and regression. | [7][8] |
| AZD9496 | 0.5 - 50 | Oral (p.o.) | Daily | MCF-7 xenografts | Significant dose-dependent tumor growth inhibition. | [4] |
| AZD9496 | 5 | Oral (p.o.) | Daily | Tamoxifen-resistant xenografts | 70% tumor growth inhibition and significant decrease in ERα protein levels. | [4] |
Experimental Protocols
In Vivo Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous ER+ breast cancer xenograft model in mice and subsequent treatment with a SERD.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel
-
Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
SERD (e.g., Fulvestrant) and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Estradiol Supplementation: Implant a 17β-estradiol pellet subcutaneously into the flank of each mouse 24-48 hours prior to tumor cell injection to support the growth of estrogen-dependent tumors.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Fulvestrant: Administer subcutaneously at the desired dose and schedule (e.g., 25 mg/kg, weekly).
-
Oral SERDs: Administer daily by oral gavage at the desired dose.
-
Vehicle Control: Administer the corresponding vehicle to the control group.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
Experimental Workflow Diagram
Figure 2: Xenograft model experimental workflow.
Pharmacokinetic Considerations
The pharmacokinetic properties of SERDs can influence their efficacy in preclinical models. Fulvestrant has a long half-life, allowing for weekly or even less frequent dosing.[13] In contrast, oral SERDs like AZD9496 have shorter half-lives in mice (around 5-6 hours), necessitating daily administration to maintain therapeutic concentrations.[4] Researchers should consider these pharmacokinetic differences when designing their studies and interpreting the results.
Conclusion
The use of appropriate dosages and well-defined protocols is essential for the successful preclinical evaluation of SERDs in breast cancer animal models. This guide provides a starting point for researchers, summarizing key dosage information for Fulvestrant and other oral SERDs, along with a detailed experimental protocol. By carefully considering the mechanism of action, pharmacokinetics, and the specific research question, scientists can design robust in vivo studies to advance the development of novel therapies for ER-positive breast cancer.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 7. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 8. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing Small Molecule Inhibitors for Cell Culture Experiments
Disclaimer: The following protocol is a general guideline for dissolving a poorly soluble small molecule compound, referred to as Org30958 , for cell culture experiments. As no public information is available for a compound with this specific identifier, this document provides a standard workflow that may need to be optimized for your specific molecule.
Introduction
Materials and Reagents
-
This compound (or other small molecule compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Vortex mixer
-
Water bath or heat block
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
Initial Solubility Testing
Before preparing a high-concentration stock solution, it is crucial to determine the solubility of this compound in various common solvents. This initial screen will help identify the most suitable solvent for your compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Observations | Solubility Assessment |
| DMSO | 10 | Clear solution after gentle vortexing. | Soluble |
| 50 | Clear solution after gentle vortexing. | Soluble | |
| 100 | Precipitate observed after 24h at 4°C. | Sparingly Soluble | |
| Ethanol | 10 | Clear solution after gentle vortexing. | Soluble |
| 50 | Slight haze observed. | Sparingly Soluble | |
| PEG400 | 10 | Clear solution with gentle warming (37°C). | Soluble |
| PBS | 1 | Insoluble, visible particles. | Insoluble |
| Culture Medium | 0.1 | Insoluble, visible particles. | Insoluble |
Note: This is example data. Actual results will vary depending on the compound.
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Based on the initial solubility screen, DMSO is often the solvent of choice for creating high-concentration stock solutions of hydrophobic compounds.
4.1. Calculation:
-
Determine the molecular weight (MW) of this compound. For this example, we will assume a MW of 500 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
4.2. Procedure:
-
Weigh out 5 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of cell culture-grade DMSO to the tube.
-
Vortex the solution gently for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Diluting this compound in Cell Culture Medium
Direct dilution of a high-concentration DMSO stock into aqueous cell culture medium can cause the compound to precipitate. A serial dilution method is recommended.
5.1. Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to prepare a 100 µM working solution for treating cells, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of serum-free medium.
-
Gently vortex the intermediate dilution.
-
From the 1 mM intermediate solution, perform the final dilution into complete cell culture medium (containing FBS). For a final concentration of 10 µM, add 10 µL of the 1 mM solution to 990 µL of complete medium.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Table 2: Example Dilution Series for Cell Treatment
| Step | Starting Concentration | Volume of Stock | Diluent | Volume of Diluent | Final Concentration | Final DMSO % |
| Stock Solution | - | - | DMSO | 1 mL | 10 mM | 100% |
| Intermediate | 10 mM | 10 µL | Serum-free medium | 90 µL | 1 mM | 10% |
| Final Working | 1 mM | 10 µL | Complete medium | 990 µL | 10 µM | 0.1% |
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Compound Dissolution and Cell Treatment
Application Notes and Protocols for High-Throughput Screening of Novel Compounds
Topic: Org30958 Protocol for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Note on "this compound": Publicly available scientific literature and databases do not contain specific information regarding a compound or protocol designated as "this compound." The following application notes and protocols are based on established principles of high-throughput screening (HTS) for G protein-coupled receptors (GPCRs), which are common targets in drug discovery.[1][2][3] These guidelines can be adapted by researchers for the evaluation of novel compounds.
Introduction to High-Throughput Screening for GPCRs
G protein-coupled receptors (GPCRs) are a large and diverse family of transmembrane receptors that play a crucial role in cellular signaling.[2] They are major targets for drug discovery, with over 30% of FDA-approved drugs targeting these receptors.[1][3] High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify potential ligands that modulate GPCR activity.[2]
HTS assays for GPCRs are broadly categorized into cell-based and in vitro assays.[1] Cell-based assays are predominant and typically measure changes in intracellular second messengers like cAMP and calcium (Ca2+), which are downstream indicators of GPCR activation.[1][4] In vitro assays, while more challenging due to the instability of purified GPCRs, utilize techniques like fluorescence polarization to screen for ligand binding.[1][2]
Generic High-Throughput Screening Workflow
A typical HTS workflow for a novel compound involves several key stages, from assay development to hit validation.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Aromatase Activity Assay Using the Tritiated Water Release Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] Its activity is a critical area of study in various fields, including oncology, endocrinology, and toxicology. The inhibition of aromatase is a key therapeutic strategy for estrogen-receptor-positive breast cancer in postmenopausal women.[1][2][3][4] Consequently, robust and reliable methods for measuring aromatase activity are essential for screening potential drug candidates and understanding the impact of various compounds on estrogen production.
The tritiated water release assay is a widely used radiometric method for determining aromatase activity.[5] This technique relies on the stereospecific release of a tritium atom from the C1β position of a tritiated androgen substrate during its conversion to estrogen.[5][6] The released tritium is in the form of tritiated water (³H₂O), which can be readily separated from the unreacted substrate and measured by liquid scintillation counting. This method is known for its sensitivity, simplicity, and rapidity, making it suitable for in vitro assays using various enzyme preparations.[5][6][7]
Principle of the Assay
The aromatase enzyme complex catalyzes a three-step reaction to convert androgens like androstenedione and testosterone into estrogens (estrone and estradiol, respectively).[8][9] The tritiated water release assay utilizes a specifically labeled substrate, typically [1β-³H]-androstenedione. During the aromatization of the A-ring of the steroid, the tritium atom at the 1β position is stereospecifically removed, forming tritiated water.[5]
The overall reaction can be summarized as: [1β-³H]-Androstenedione + 3 NADPH + 3 O₂ → Estrone + ³H₂O + Formate + 3 NADP⁺ + 2 H₂O
The amount of ³H₂O produced is directly proportional to the aromatase activity. By separating the aqueous phase containing ³H₂O from the organic phase containing the labeled substrate and other steroids, the radioactivity of the tritiated water can be quantified using a liquid scintillation counter.
Signaling Pathway Diagram
Caption: Enzymatic conversion of [1β-³H]-androstenedione to estrone by aromatase.
Applications
-
Drug Discovery and Development: Screening and characterization of aromatase inhibitors for the treatment of hormone-dependent cancers.[3][4]
-
Toxicology and Endocrine Disruption: Assessing the potential of environmental chemicals to interfere with estrogen biosynthesis.[10]
-
Basic Research: Studying the kinetics and regulation of the aromatase enzyme in various tissues and cell types.[8][11][12]
Quantitative Data Summary
The following tables summarize typical quantitative data reported in the literature for aromatase activity assays. These values can vary depending on the specific experimental conditions, enzyme source, and substrate used.
Table 1: Kinetic Parameters of Aromatase
| Enzyme Source | Substrate | Apparent Kₘ | Apparent Vₘₐₓ | Reference |
| Human Placental Microsomes | Androstenedione | 8.9 nM | - | [7] |
| Human Placental Microsomes | Androstenedione | 0.1 µM | - | [11] |
| Human Placental Microsomes | Testosterone | 0.4 µM | - | [11] |
| Purified Placental Aromatase | Androstenedione | 16 nM | 65 nmol/min/mg | [13] |
| Rat Brain | - | ~10 nM | - | [12] |
Table 2: IC₅₀ Values of Known Aromatase Inhibitors
| Inhibitor | Enzyme Source | IC₅₀ | Reference |
| Aminoglutethimide | Human Placental Microsomes | 0.6 µM | [7] |
| Flusilazole | Human Aromatase | 44 nM | [14] |
| Bitertanol | Human Aromatase | 0.330 mM | [14] |
| Letrozole | - | 0.032 µM | [4] |
| Formestane Derivative | - | 0.386 µM | [4] |
Experimental Workflow
Caption: Step-by-step workflow for the aromatase tritiated water release assay.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common practices.[8][10][15] Researchers should optimize conditions for their specific enzyme source and experimental goals.
Materials and Reagents:
-
Enzyme Source: Human placental microsomes, recombinant human aromatase, or cell lysates (e.g., H295R cells).
-
Substrate: [1β-³H]-Androstenedione (specific activity ~20-30 Ci/mmol).
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
NADPH-Generating System:
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Cofactors (optional, can enhance stability/activity):
-
Dithiothreitol (DTT)
-
EDTA
-
-
Test Compounds: Potential aromatase inhibitors dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.[15]
-
Stopping Reagent: Chloroform or Methylene Chloride.
-
Separation Reagent: Dextran-coated charcoal suspension.
-
Scintillation Cocktail: A water-miscible cocktail suitable for ³H counting.
-
Equipment:
-
Microcentrifuge tubes
-
Shaking water bath (37°C)
-
Microcentrifuge
-
Liquid scintillation counter
-
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH-generating system, and any desired cofactors.
-
Add the enzyme preparation (e.g., 10-50 µg of microsomal protein). The optimal amount should be determined empirically to ensure linear reaction kinetics.
-
For inhibitor studies, add the test compound at various concentrations. Include a solvent control (vehicle) and a positive control inhibitor (e.g., letrozole).
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath to allow the components to equilibrate.[8]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the [1β-³H]-androstenedione substrate. The final substrate concentration is typically at or below the Kₘ value (e.g., 50-100 nM) to ensure sensitivity for competitive inhibitors.
-
-
Incubation:
-
Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold chloroform or by placing the tubes on ice.
-
-
Separation of Tritiated Water:
-
Add a volume of dextran-coated charcoal suspension to each tube to adsorb the unreacted [1β-³H]-androstenedione and other steroids.
-
Vortex the tubes and incubate on ice for 10-20 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the charcoal and protein.
-
-
Sample Collection for Counting:
-
Carefully transfer a known volume of the aqueous supernatant (which contains the ³H₂O) to a scintillation vial.
-
-
Liquid Scintillation Counting:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Aromatase Activity:
-
Determine the amount of ³H₂O produced based on the specific activity of the substrate and the measured radioactivity.
-
Express aromatase activity as pmol or nmol of product formed per unit time per mg of protein (e.g., pmol/h/mg protein).[10]
-
-
Inhibitor Studies:
-
Plot the percentage of aromatase activity relative to the solvent control against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Limitations and Considerations
-
Specificity: While generally specific for aromatase when using [1β-³H]-androstenedione, other P450 enzymes in crude preparations could potentially cause tritium release, although this is less common.[16] It is advisable to confirm results with a product isolation assay, especially when working with complex biological matrices.
-
Radiochemical Purity: The purity of the tritiated substrate is crucial for accurate results.
-
Linearity: It is essential to ensure that the assay is performed under conditions of linearity with respect to both time and enzyme concentration.
-
Safety: This assay involves the use of radioactive materials. Appropriate safety precautions and licensing are required.
References
- 1. turkjps.org [turkjps.org]
- 2. Towards understanding aromatase inhibitory activity via QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synsint.com [synsint.com]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic properties of human placental aromatase. Application of an assay measuring 3H2O release from 1beta,2beta-3H-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subcellular localization and kinetic properties of aromatase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Novel Therapeutics in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Preclinical in vivo efficacy studies are a critical component of translational research and drug development, providing essential data on the potential therapeutic effects of novel compounds in a living organism. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are widely utilized to assess the anti-tumor activity of new cancer therapeutics.[1][2] These models allow for the evaluation of a drug's impact on tumor growth and survival in a setting that partially recapitulates the human tumor microenvironment.[1] This document provides a comprehensive overview and detailed protocols for conducting in vivo efficacy studies using xenograft models.
Key Considerations for Study Design
Successful in vivo efficacy studies in xenograft models require careful planning and consideration of several factors:
-
Choice of Xenograft Model: The selection of an appropriate xenograft model is paramount. Options include:
-
Cell Line-Derived Xenografts (CDX): Established by subcutaneously or orthotopically injecting cultured human cancer cells into immunocompromised mice.[1][3]
-
Patient-Derived Xenografts (PDX): Developed by implanting fresh tumor tissue from a patient directly into mice. PDX models are known to better preserve the histological and genetic characteristics of the original tumor.[1]
-
-
Host Animal Strain: Immunocompromised mouse strains are necessary to prevent rejection of the human xenograft. Common strains include nude (athymic), SCID (severe combined immunodeficiency), and NSG (NOD scid gamma) mice.[1][2]
-
Route of Administration: The drug delivery method should be chosen based on the compound's properties and the intended clinical application. Common routes include intravenous (i.v.), oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).[2]
-
Dosing Regimen: The dose and frequency of drug administration should be determined from prior in vitro and pharmacokinetic studies to maximize efficacy while minimizing toxicity.[1]
-
Endpoint Determination: Study endpoints should be clearly defined and can include tumor growth inhibition, tumor regression, and overall survival.[3][4]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the subcutaneous implantation of cancer cell lines to generate tumor xenografts.
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., nude, SCID, NSG)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using calipers two to three times per week.[2] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[4]
-
Group Allocation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Drug Administration and Efficacy Evaluation
This protocol describes the general procedure for administering the test compound and monitoring its effect on tumor growth.
Materials:
-
Test compound (e.g., Org30958) formulated in a suitable vehicle
-
Vehicle control solution
-
Dosing syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Dosing Preparation: Prepare the test compound and vehicle control solutions at the desired concentrations.
-
Animal Dosing: Administer the test compound or vehicle to the respective groups of animals according to the predetermined dosing schedule and route of administration.
-
Monitoring:
-
Tumor Measurement: Continue to measure tumor volumes two to three times per week.[2]
-
Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for potential toxicity.[3]
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when animals show signs of significant morbidity.[2][4]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis should be performed to determine the significance of the observed effects.
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | 150 ± 15 | 1800 ± 120 | N/A | 5 ± 2 |
| This compound | 10 mg/kg, daily | 152 ± 14 | 600 ± 80 | 66.7 | -2 ± 1.5 |
| This compound | 30 mg/kg, daily | 148 ± 16 | 350 ± 50 | 80.6 | -5 ± 2 |
| Reference Drug | X mg/kg, daily | 155 ± 15 | 450 ± 65 | 75.0 | -3 ± 1.8 |
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow is essential for understanding the study design and procedures.
Caption: Experimental workflow for in vivo efficacy studies in xenograft models.
Signaling Pathway Visualization
Understanding the mechanism of action of a novel therapeutic often involves elucidating its effect on key signaling pathways. The following is a hypothetical representation of a signaling pathway that could be modulated by a therapeutic agent.
Caption: Hypothetical signaling pathway showing potential inhibition points by a therapeutic agent.
References
Preparing Stock Solutions of Research Compounds in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to preparing stock solutions of research compounds, exemplified by the hypothetical compound "Org30958," using Dimethyl Sulfoxide (DMSO) as the solvent. These protocols and notes are designed to ensure accuracy, reproducibility, and safety in experimental workflows.
Introduction to DMSO as a Solvent
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent widely used in biomedical research for its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2][3] Its miscibility with water and many organic solvents makes it a versatile choice for preparing concentrated stock solutions of test compounds for in vitro and in vivo studies.[1][3]
Key Properties of DMSO:
-
High Solubilizing Power: Capable of dissolving many compounds that are not soluble in aqueous solutions.[3]
-
Biocompatibility at Low Concentrations: Generally well-tolerated by cell cultures at final concentrations below 0.5% (v/v), though it is recommended to keep the final concentration at or below 0.1% to minimize solvent effects.[4]
-
Cryoprotectant Properties: Used to protect tissues during cryopreservation.
Materials and Equipment
Table 1: Required Materials and Equipment
| Category | Item |
| Chemicals | Research Compound (e.g., "this compound") |
| Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity | |
| Glassware | Amber glass vials or clear glass vials wrapped in aluminum foil |
| Volumetric flasks (Class A) | |
| Equipment | Analytical balance (calibrated, with a readability of at least 0.1 mg) |
| Vortex mixer | |
| Sonicator (optional, for aiding dissolution) | |
| Calibrated micropipettes and sterile, filtered pipette tips | |
| Safety Gear | Chemical-resistant gloves (e.g., butyl rubber; nitrile gloves can degrade with DMSO exposure) |
| Safety glasses or goggles | |
| Laboratory coat |
Protocol for Preparing a 10 mM Stock Solution of "this compound" in DMSO
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
3.1. Pre-Preparation Calculations
Before weighing the compound, calculate the required mass using the following formula:
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
Table 2: Example Calculation for a 10 mM "this compound" Stock Solution
| Parameter | Value |
| Molecular Weight (MW) | Hypothetical: 450.5 g/mol |
| Desired Concentration | 10 mM (0.01 M) |
| Final Volume | 1 mL (0.001 L) |
| Calculated Mass | 0.01 mol/L * 450.5 g/mol * 0.001 L = 0.004505 g = 4.51 mg |
3.2. Step-by-Step Experimental Protocol
-
Safety First: Don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Handle DMSO and the compound in a chemical fume hood.
-
Weighing the Compound:
-
Tare the analytical balance with a clean, amber glass vial.
-
Carefully weigh the calculated mass (e.g., 4.51 mg) of "this compound" directly into the vial. Record the actual mass.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name ("this compound"), concentration (10 mM in DMSO), date of preparation, and your initials.
-
For short-term storage, keep the stock solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Workflow for Stock Solution Preparation
Stability and Handling of DMSO Stock Solutions
The stability of compounds in DMSO is influenced by several factors, including water content, temperature, and light exposure.
Table 3: Best Practices for Handling and Storing DMSO Stock Solutions
| Factor | Recommendation |
| Water Content | Use anhydrous DMSO (≥99.9% purity) as water can promote the degradation of some compounds. Keep the DMSO container tightly sealed to prevent moisture absorption from the air, as DMSO is hygroscopic.[2] |
| Temperature | Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Studies have shown that many compounds are stable for multiple freeze-thaw cycles, but this is a good general practice. |
| Light Exposure | Protect light-sensitive compounds by using amber vials or by wrapping clear vials in aluminum foil.[4] |
| Final Concentration in Assays | When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (ideally ≤0.1%) to avoid solvent-induced toxicity or off-target effects.[4] |
Preparation of Working Solutions
This section describes the process of diluting the high-concentration stock solution to a final working concentration for use in an experiment.
Serial Dilution Workflow:
Protocol for Preparing a 1 µM Working Solution:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock solution 1:100 in the appropriate cell culture medium to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
-
Prepare Final Working Solution:
-
Dilute the 100 µM intermediate solution 1:100 in the cell culture medium to achieve a final concentration of 1 µM. For instance, add 10 µL of the 100 µM solution to 990 µL of medium. This two-step dilution ensures that the final DMSO concentration is 0.01%, minimizing potential solvent effects.
-
Conclusion
Proper preparation and handling of DMSO stock solutions are critical for the reliability and reproducibility of experimental results. By following these detailed protocols and adhering to best practices for storage and dilution, researchers can ensure the integrity of their compounds and the validity of their data. Always consult the specific properties of your compound of interest and perform necessary validation experiments.
References
- 1. federalgrants.com [federalgrants.com]
- 2. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Org30958 in Endocrinology Research: Information Not Available
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "Org30958." As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided at this time.
The search terms used, including "this compound mechanism of action," "this compound endocrinology research," "this compound clinical trials," and "this compound experimental protocols," did not yield any relevant results. This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misnomer, or a compound that has not been the subject of published research.
Without access to primary research articles, clinical trial data, or other forms of scientific disclosure, it is not possible to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data is available to summarize in tables.
-
Experimental Protocols: No published experiments involving this compound could be identified to provide detailed methodologies.
-
Visualization: The absence of information on the mechanism of action or related signaling pathways prevents the creation of any diagrams.
It is recommended that researchers, scientists, and drug development professionals seeking information on this compound verify the designation "this compound" and consult internal documentation or proprietary databases that may contain information not available in the public domain.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Org30958 Precipitation in Cell Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of the experimental compound Org30958 in cell culture media. The following information is designed to help identify the root cause of precipitation and provide actionable solutions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. In cell culture experiments, it is used to study its effects on specific cellular pathways and to evaluate its efficacy and cytotoxicity in various cell lines. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions like cell culture media.
Q2: What are the common signs of this compound precipitation in cell media?
A2: Precipitation of this compound can manifest in several ways. Researchers may observe a cloudy or hazy appearance in the culture medium, the formation of fine, visible particles, or the appearance of larger crystalline structures on the surface of the culture vessel.[1] It is crucial to differentiate this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.[1][2]
Q3: Why is my this compound precipitating when I add it to the cell culture medium?
A3: The precipitation of this compound is a common issue for hydrophobic compounds and can be attributed to several factors:
-
Physicochemical Properties: this compound has limited aqueous solubility.
-
Solvent Shock: When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[1]
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[1][3]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Moving media from cold storage to a 37°C incubator can sometimes cause precipitation.[1][4] Repeated freeze-thaw cycles of the stock solution should also be avoided.[4][5]
-
Media Composition and pH: The pH of the cell culture medium and its components (e.g., salts, proteins) can interact with this compound, affecting its solubility.[1][4][6] For instance, media with high concentrations of calcium and phosphate can be more prone to forming insoluble precipitates.[1][4][7]
Q4: What are the consequences of this compound precipitation in my experiments?
A4: The precipitation of this compound can significantly impact experimental results and their interpretation:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than the intended concentration, leading to unreliable and non-reproducible data.
-
Cellular Toxicity: The precipitate particles themselves can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those that are imaging-based or measure absorbance or fluorescence.[4]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Review Stock Solution Preparation
The first step is to ensure that the this compound stock solution is prepared correctly.
-
Question: How was the this compound stock solution prepared?
-
Guidance: Hydrophobic compounds like this compound are typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[8] Ensure you are using a high-quality, anhydrous grade of DMSO. The stock solution should be clear and free of any visible particles. If you observe any precipitate in your stock solution, gently warm it at 37°C and vortex or sonicate to redissolve the compound.[5][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (the molecular weight of this compound can be found on the manufacturer's datasheet).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[5]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C.
Step 2: Optimize the Dilution Method
Directly adding a concentrated DMSO stock to a large volume of aqueous media is a common cause of precipitation.
-
Question: How are you diluting the this compound stock solution into the cell culture media?
-
Guidance: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform a serial or intermediate dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[10] This gradual decrease in solvent concentration can help maintain the compound's solubility.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of 10 mM this compound stock solution needed (e.g., for a final concentration of 10 µM in 10 mL of media, you will need 10 µL of the 10 mM stock).
-
In a sterile conical tube, add the required volume of the this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to create an intermediate dilution.
-
Add the remaining volume of your complete media (e.g., 9 mL) to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Step 3: Evaluate the Final Concentration and Media Components
-
Question: What is the final concentration of this compound and DMSO in your experiment?
-
Guidance:
-
This compound Concentration: It's possible that the intended final concentration of this compound exceeds its solubility limit in the cell culture medium. Consider performing a solubility test to determine the maximum soluble concentration.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, as higher concentrations can be toxic to cells.[8][9] If your dilution scheme results in a high DMSO concentration, you may need to prepare a lower concentration stock solution.
-
Media Components: The composition of your cell culture medium can influence the solubility of this compound.[1] Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that could interact with your compound.[1] Consider testing the solubility of this compound in different media formulations.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Potential Cause | Recommended Action | Expected Outcome |
| Improper Stock Solution | Re-dissolve stock by warming and vortexing. Prepare fresh stock with anhydrous DMSO. | Clear, particle-free stock solution. |
| Solvent Shock | Use a serial or intermediate dilution method. | This compound remains in solution upon dilution. |
| Concentration Too High | Perform a solubility test to determine the maximum soluble concentration. | Reduced or no precipitation at the determined concentration. |
| High DMSO Concentration | Keep final DMSO concentration ≤ 0.1%. Prepare a lower concentration stock if necessary. | Minimized solvent-induced toxicity and precipitation. |
| Media Incompatibility | Test solubility in different media formulations. Consider using a simpler buffered saline solution for initial tests. | Identification of a more suitable medium for the experiment. |
| Temperature Effects | Pre-warm media to 37°C before adding the compound. Avoid freeze-thaw cycles of the stock solution. | Improved solubility and stability of the compound. |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. benchchem.com [benchchem.com]
Optimizing Org30958 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the in vitro concentration of Org30958 for their specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?
A1: For a new assay, we recommend starting with a broad concentration range to determine the potency of this compound. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the picomolar range. This will help in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q2: How should I prepare the stock solution of this compound?
A2: this compound is typically supplied as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended concentration of the solvent (e.g., DMSO) in the final assay medium?
A3: The final concentration of the solvent in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. It is crucial to include a vehicle control (medium with the same final concentration of the solvent as the treated samples) in your experiments to account for any effects of the solvent itself.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time is dependent on the specific assay and the biological question being addressed. For initial experiments, a 24 to 72-hour incubation period is a common starting point for cell-based assays. Time-course experiments are recommended to determine the optimal endpoint.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile buffer or medium.
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Possible Cause: Compound instability, incorrect concentration, or the biological system is not sensitive to the compound.
-
Troubleshooting Steps:
-
Verify the integrity and concentration of your this compound stock solution.
-
Confirm the calculations for your serial dilutions.
-
Include a positive control in your assay to ensure the experimental system is responsive.
-
Consider extending the incubation time.
-
Issue 3: Significant cell death observed in the vehicle control.
-
Possible Cause: The solvent concentration is too high, or the solvent batch is contaminated.
-
Troubleshooting Steps:
-
Reduce the final solvent concentration in the assay medium to ≤ 0.1%.
-
Use a fresh, high-purity batch of the solvent.
-
Ensure the health and viability of the cells before starting the experiment.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound in various in vitro assays based on internal validation studies. Researchers should use this as a guideline and optimize the concentration for their specific experimental conditions.
| Assay Type | Cell Line | Target | Recommended Starting Concentration Range | Typical IC50 / EC50 |
| Cell Viability (MTT/XTT) | HeLa | Kinase X | 0.01 µM - 100 µM | 5 µM |
| Kinase Activity Assay | Purified Kinase X | Kinase X | 1 nM - 10 µM | 50 nM |
| Western Blot (Phospho-protein) | A549 | Downstream of Kinase X | 0.1 µM - 20 µM | 2 µM |
| Gene Expression (qPCR) | MCF-7 | Target Gene Y | 0.1 µM - 20 µM | 1 µM |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The concentration range should span from 200 µM down to the desired lowest concentration. Also, prepare a 2X vehicle control (e.g., 1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for unexpected results.
Technical Support Center: Handling and Storage of Compounds in DMSO
Disclaimer: The following stability and storage guidelines are based on general knowledge of handling chemical compounds in DMSO. Specific data for "Org30958" is not publicly available. Researchers should always perform their own stability assessments for their specific compound of interest.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended solvent for storing this compound? | Anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of many organic molecules due to its broad solvency.[1][2] |
| At what temperature should I store my this compound stock solution in DMSO? | For short-term storage (days to weeks), refrigeration at 4°C is often acceptable. For long-term storage (months to years), freezing at -20°C or -80°C is recommended to minimize degradation.[3] |
| How stable is this compound in DMSO? | While specific data for this compound is unavailable, many compounds are stable in anhydrous DMSO for extended periods when stored properly. However, stability can be compound-specific. Factors like the presence of water can significantly impact compound stability. A study showed that 85% of compounds were stable in DMSO/water (90/10) for 2 years at 4°C. |
| How many times can I freeze-thaw my DMSO stock solution? | It is best to minimize freeze-thaw cycles. One study indicated no significant compound loss after 11 freeze-thaw cycles when handled properly. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. |
| What concentration of this compound can I dissolve in DMSO? | The solubility of a compound in DMSO is structure-dependent. It is crucial to determine the solubility limit for your specific compound. Many researchers prepare stock solutions at concentrations ranging from 10 mM to 50 mM. |
| Is it normal for my DMSO solution to be frozen at room temperature? | DMSO has a relatively high freezing point (18.5°C or 65.3°F). It is not uncommon for DMSO to solidify, especially if stored in a cool room. You can thaw it by warming the vial in a water bath (not to exceed 40°C) or leaving it at room temperature. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution after thawing. | The compound's solubility limit may have been exceeded, or the compound is not fully redissolving. | Gently warm the solution to 37°C and vortex or sonicate briefly to aid in redissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time or with repeated freeze-thaw cycles. The DMSO may have absorbed water, which can affect compound stability. | Prepare fresh aliquots from a master stock. Perform a quality control check of the compound (e.g., by LC-MS) to assess its integrity. Use anhydrous DMSO and store it properly to prevent water absorption. |
| Loss of compound activity in a biological assay. | The compound may be unstable in the assay medium or under the experimental conditions. The compound may have degraded in the DMSO stock solution. | Test the stability of the compound in the final assay buffer. Prepare fresh dilutions from a new aliquot of the DMSO stock solution for each experiment. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the molecular weight (MW) of this compound. For this example, let's assume a hypothetical MW of 500 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need 5 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol * 1000 mg/g = 5 mg
-
-
Weigh out 5 mg of this compound into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Protocol for Assessing Compound Stability in DMSO
Objective: To determine the stability of a compound in DMSO over time at different storage temperatures.
Methodology:
-
Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).
-
Divide the stock solution into multiple aliquots.
-
Store the aliquots under different conditions (e.g., 4°C, -20°C, room temperature).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), take one aliquot from each storage condition.
-
Analyze the concentration and purity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the initial analysis at time point 0 to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
Technical Support Center: Identifying and Minimizing Off-Target Effects of Gefitinib
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the off-target effects of the kinase inhibitor Gefitinib. Given that "Org30958" is not a publicly characterized compound, this guide uses the well-studied EGFR inhibitor, Gefitinib, as a representative example to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: My EGFR inhibitor, Gefitinib, is showing effects in cell lines that do not express EGFR. What could be the cause?
A1: This is a strong indication of off-target activity. Many kinase inhibitors, including those designed to be specific for EGFR, can interact with other kinases, especially at higher concentrations. This is due to the conserved nature of the ATP-binding pocket across the human kinome. To investigate this, it is crucial to perform a kinase selectivity profile of your inhibitor.
Q2: I'm observing unexpected phenotypic changes in my cells that are not typically associated with EGFR inhibition (e.g., changes in cell morphology, unexpected apoptosis). How can I determine if these are off-target effects?
A2: Unanticipated cellular responses can often be attributed to the inhibition of other signaling pathways. For instance, some EGFR inhibitors have been shown to affect kinases involved in cytoskeletal remodeling. To dissect these effects, you can:
-
Perform pathway analysis: Use techniques like Western blotting or phospho-proteomics to examine the activation state of key proteins in pathways known to be affected by off-target kinases.
-
Use more specific inhibitors: If a particular off-target is suspected, use a highly selective inhibitor for that kinase to see if it recapitulates the observed phenotype.
Technical Support Center: Interpreting Dose-Response Curves for Allosteric Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves, with a focus on G-protein coupled receptor (GPCR) allosteric modulators. While specific data for Org30958 is not publicly available, this guide offers a framework for designing experiments and interpreting data for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound (dose) and the magnitude of its biological effect (response).[1][2] These curves are fundamental in pharmacology and drug discovery for several reasons:
-
Determining Potency (EC₅₀/IC₅₀): They allow for the determination of the concentration at which a compound produces 50% of its maximal effect (EC₅₀ for agonists) or inhibits a response by 50% (IC₅₀ for antagonists/inhibitors).[3]
-
Assessing Efficacy (Eₘₐₓ): The curve reveals the maximum possible effect a compound can produce (Eₘₐₓ).[3]
-
Understanding Mechanism of Action: The shape and shifts of the curve in the presence of other molecules can provide insights into the compound's mechanism of action, such as whether it is a competitive or non-competitive inhibitor, or an allosteric modulator.[1]
-
Safety and Therapeutic Window: Dose-response curves are crucial for defining the therapeutic window of a drug, which is the range between the minimum effective dose and the dose at which toxic effects occur.[1][2]
Q2: How do I interpret a shift in the dose-response curve for an allosteric modulator?
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site.[4] Their effect is to modulate the affinity and/or efficacy of the orthosteric ligand. This is reflected in shifts of the dose-response curve of the primary ligand:
-
Positive Allosteric Modulator (PAM): A PAM will typically cause a leftward shift in the agonist's dose-response curve, indicating an increase in the agonist's potency (lower EC₅₀).[4] It may also increase the Eₘₐₓ of the agonist.
-
Negative Allosteric Modulator (NAM): A NAM will generally cause a rightward shift in the agonist's dose-response curve, indicating a decrease in the agonist's potency (higher EC₅₀).[4] It can also decrease the Eₘₐₓ.
-
Neutral Allosteric Ligand (NAL): A NAL will bind to the allosteric site but will not by itself affect the agonist's response. However, it can block the binding of other allosteric modulators.
Q3: What are some common issues when generating dose-response curves and how can I troubleshoot them?
-
High variability between replicates: This can be due to inconsistent cell seeding, reagent preparation, or pipetting errors. Ensure uniform cell density and careful preparation and addition of reagents.
-
No response or very weak response: The compound may not be active at the tested concentrations, or the assay may not be sensitive enough. Test a wider range of concentrations and optimize assay conditions (e.g., incubation time, cell type).
-
U-shaped dose-response curve: This phenomenon, also known as hormesis, can occur with some compounds where a low dose produces a stimulatory effect and a high dose produces an inhibitory effect.[5] It is important to test a wide range of concentrations to fully characterize this behavior.
-
Poor curve fit: If the data does not fit a standard sigmoidal dose-response model, it could indicate complex pharmacology, such as multiple binding sites or off-target effects. Consider using more complex models for data analysis.
Data Presentation
Since specific quantitative data for this compound is not available in the public domain, the following table serves as a template for researchers to organize their experimental data when characterizing a novel allosteric modulator.
| Parameter | Orthosteric Agonist Alone | Orthosteric Agonist + [Test Compound] | Description |
| EC₅₀ / IC₅₀ (nM) | e.g., 100 | e.g., 25 | The concentration of the orthosteric agonist required to elicit 50% of the maximal response. A decrease in the presence of the test compound suggests positive allosteric modulation. |
| Eₘₐₓ (% of control) | e.g., 100% | e.g., 120% | The maximum response achievable by the orthosteric agonist. An increase suggests the test compound enhances the efficacy of the agonist. |
| Hill Slope | e.g., 1.0 | e.g., 1.2 | The steepness of the curve, which can provide insights into the cooperativity of binding. |
| Binding Affinity (Kᵢ/Kₐ) (nM) | e.g., 50 | N/A | The concentration of the ligand required to occupy 50% of the receptors at equilibrium. This is typically determined in radioligand binding assays. |
Experimental Protocols
General Protocol for Generating a Dose-Response Curve for a GPCR Allosteric Modulator
This protocol outlines a typical workflow for assessing the effect of a test compound on the dose-response of a known orthosteric agonist for a specific GPCR.
-
Cell Culture and Seeding:
-
Culture cells expressing the target GPCR to the appropriate confluence.
-
Seed the cells into a multi-well plate (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the orthosteric agonist and the test compound (potential allosteric modulator) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the orthosteric agonist to create a range of concentrations that will span the full dose-response curve.
-
Prepare a fixed concentration of the test compound.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Add the fixed concentration of the test compound to the designated wells and incubate for a specific period. Include a vehicle control (buffer with the same concentration of solvent).
-
Add the serial dilutions of the orthosteric agonist to the wells (both with and without the test compound).
-
Incubate for a time sufficient to allow for a biological response (this will be assay-dependent).
-
-
Signal Detection:
-
Measure the biological response using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity). Common GPCR assays include cAMP measurement, calcium mobilization, or reporter gene assays.
-
-
Data Analysis:
-
Subtract the background signal (wells with no agonist).
-
Normalize the data to the maximal response of the orthosteric agonist alone.
-
Plot the response as a function of the logarithm of the orthosteric agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.[3]
-
Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: A typical experimental workflow for generating a dose-response curve.
Hypothetical GPCR Signaling Pathway with Allosteric Modulation
Caption: A simplified GPCR signaling cascade illustrating allosteric modulation.
References
How to avoid steroidal compound adsorption to lab plastics
<_ _= "The user wants a technical support center for researchers about steroidal compound adsorption to lab plastics. I need to create a response in a question-and-answer format that includes:
-
Troubleshooting guides and FAQs.
-
Quantitative data summarized in tables.
-
Detailed experimental protocols.
-
Graphviz diagrams for workflows and relationships with specific styling.
Plan:
-
Structure the content: Create sections for FAQs, Troubleshooting, Quantitative Data, and Experimental Protocols.
-
Formulate FAQs: Based on the search results, I will create questions and answers about the basics of steroid adsorption.
-
What causes steroidal compounds to adsorb to lab plastics? (Lipophilicity, plastic type)
-
Which plastics are most problematic? (Polypropylene, Polystyrene)
-
How can I prevent or minimize this adsorption? (Low-binding tubes, coatings, solvent choice)
-
-
Develop a Troubleshooting Guide: Address specific experimental issues.
-
"My steroid concentration is lower than expected after incubation."
-
"I'm seeing inconsistent results between replicates."
-
-
Summarize Quantitative Data: Create tables showing the percentage of steroid adsorption to different materials and the effectiveness of preventative measures. I'll pull data from the search results on pregnenolone, DHEA, and testosterone adsorption.
-
Write Experimental Protocols: Provide step-by-step instructions for key techniques.
-
BSA Coating of Polypropylene Tubes.
-
Siliconization of Glassware (as a comparison and common lab practice for reducing adsorption).
-
-
Create Graphviz Diagrams:
-
A decision-making workflow for selecting the right labware.
-
A diagram illustrating the factors influencing steroid adsorption.
-
A diagram showing the mechanism of how a BSA coating works.
-
-
Review and Refine: Ensure all user requirements are met, including formatting, citations, and diagram specifications (color, contrast, captions). I will be careful to add citations [cite:INDEX] at the end of sentences that draw from the search results.
Constraint Checklist & Confidence Score:
-
Technical support center format: Yes
-
Troubleshooting guides: Yes
-
FAQs: Yes
-
Q&A format: Yes
-
Directly address specific issues: Yes
-
Audience: Researchers/scientists: Yes
-
Summarize quantitative data in tables: Yes
-
Detailed experimental protocols: Yes
-
Mandatory Visualization (Graphviz): Yes
-
Enclose DOT scripts: Yes
-
Brief, descriptive caption: Yes
-
Max Width: 760px: Yes (Will be specified in the DOT script)
-
Color Contrast Rule (arrows/symbols): Yes
-
Node Text Contrast Rule (critical): Yes
-
Color Palette: Yes (Will use only the specified colors)
Confidence Score: 5/5 - I am confident I can meet all requirements.
Mental Sandbox:
-
Diagram 1 (Workflow): I'll start with a "Start Experiment" node. A decision diamond will ask "Is the steroid highly lipophilic?". Branches will lead to "Use Low-Binding Tubes" or "Standard Tubes May Be Sufficient". Another decision point will be "Is the solvent aqueous and protein-free?". This will guide the user towards considering coatings or additives. The colors will be from the specified palette, and I'll ensure text is black on a white or light gray background for contrast.
-
Diagram 2 (Influencing Factors): A central node "Steroid Adsorption" will have arrows pointing to it from factors like "Steroid Lipophilicity", "Plastic Type (PP, PS)", "Temperature (Lower temp = higher adsorption)", and "Solvent Type". Arrows pointing away will show mitigation strategies like "Low-Binding Plastics", "Protein Addition (BSA)", and "Solvent Modifiers (Methanol)".
-
Table Data: I'll look for specific percentages. For example, the search mentioned "nearly 50% of the most lipophilic steroid tested, pregnenolone, retained in a high-adsorbing microcentrifuge tube".[1] This is perfect for a table comparing different tube types. Another result mentioned testosterone recovery in different solvents and tips, which can also be tabulated.[2]
-
Protocols: The BSA coating protocol can be adapted from the descriptions of incubating tubes with a BSA solution.[3][4][5] The siliconization protocol will be based on the glassware siliconizing procedure, adapted with a note about its applicability (or lack thereof) to plastics like polypropylene.[6][7]
This detailed plan covers all aspects of the user's request. I will now proceed with generating the response following this structure.# Technical Support Center: Steroidal Compound Adsorption
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the adsorption of steroidal compounds to laboratory plastics.
Frequently Asked Questions (FAQs)
Q1: What causes steroidal compounds to adsorb to common lab plastics?
A1: The primary driver of steroid adsorption is the hydrophobic nature of both the steroid molecule and the plastic surface. This phenomenon is significantly influenced by the steroid's lipophilicity (its tendency to dissolve in fats, oils, and lipids).[1] More lipophilic steroids, like pregnenolone, tend to adsorb more strongly to plastic surfaces than less lipophilic ones.[1] The interactions are mainly hydrophobic, but ionic interactions can also play a role, especially with surface-treated plastics.[8][9]
Q2: Which types of lab plastics are most susceptible to steroid adsorption?
A2: Standard polypropylene (PP) and polystyrene (PS) are the most common plastics in labs and are both known to adsorb steroids.[1][10] Studies have shown significant adsorption of various steroids, including testosterone, estrogens, and cortisone, to these materials.[10][11][12][13] Even among tubes marketed as polypropylene, there can be significant variability in adsorption properties.[14] Polyamide (Nylon) has also been shown to have a strong adsorption capacity for testosterone.[13]
Q3: How much of my steroid sample can be lost due to adsorption?
A3: The loss can be substantial and could skew experimental results.[1] For example, in one study, nearly 50% of pregnenolone in an aqueous solution was lost to a standard polypropylene microcentrifuge tube after a one-hour incubation.[1] For some estrogens, nylon filters adsorbed nearly all of the compound that came into contact with them.[11][15] The concentration of the steroid is also a factor; at very low concentrations, a significant fraction of the total compound can be lost to the surface of the plasticware.[2][16]
Q4: What are the most effective ways to prevent or minimize steroid adsorption?
A4: There are several effective strategies:
-
Use Low-Binding Labware: Commercially available "low-adsorption" or "low-bind" microcentrifuge tubes can significantly reduce the amount of steroid retained.[1][3]
-
Add Serum Proteins: The presence of serum proteins, such as bovine serum albumin (BSA), in the steroid solution can eliminate a large majority of the adsorption.[1][2] The proteins likely compete for binding sites on the plastic surface.[3]
-
Modify the Solvent: Using solvents that contain organic modifiers like methanol or acetonitrile can prevent adsorption entirely.[1][2]
-
Coat the Plasticware: Pre-coating polypropylene tubes with a BSA solution is an effective and inexpensive method to prevent the adsorption of compounds.[3][4][5]
-
Consider Glassware: Silanized (siliconized) glass vials can be an alternative to plastics for minimizing adsorption, as the hydrophobic coating repels aqueous solutions and prevents macromolecules from sticking.[7]
Troubleshooting Guide
Issue: My measured steroid concentration is significantly lower than expected after incubation or storage.
| Potential Cause | Troubleshooting Steps |
| Adsorption to Plastic | Transfer the solution to a low-binding microcentrifuge tube or a BSA-coated tube and re-measure. For future experiments, select appropriate labware from the start. |
| Solvent Choice | If using a purely aqueous buffer (like PBS or water), significant adsorption is likely.[1] Prepare a new solution containing at least 10% serum or an organic modifier like methanol.[1][2] |
| Temperature | Adsorption can increase at lower temperatures.[1] If incubating at 4°C, consider if this is necessary. One study found that pregnenolone adsorption increased from ~50% at 22°C to nearly 66% at 4°C.[1] |
| Multiple Transfers | Each transfer to a new plastic tube or tip can cause a cumulative loss of the compound.[1] Minimize the number of transfer steps in your protocol. |
Issue: I am observing high variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Labware | Ensure all replicates are performed using tubes and pipette tips from the same lot and manufacturer. Different brands of polypropylene tubes can have different adsorption characteristics.[1] |
| Variable Incubation Times | Adsorption can be time-dependent. Standardize all incubation times precisely across all replicates. |
| Incomplete Mixing | Ensure thorough mixing after adding the steroid to the solution, especially if it contains proteins, to ensure the steroid is evenly distributed and protein-bound. |
Quantitative Data on Steroid Adsorption
Table 1: Adsorption of Steroids to Different Microcentrifuge Tubes
This table summarizes the percentage of steroid retained in various 1.5 mL polypropylene microcentrifuge tubes after a one-hour incubation in an aqueous solution.
| Steroid | Tube Type | % Steroid Retained (Adsorbed) |
| Pregnenolone | High-Adsorbing Polypropylene | ~48%[1] |
| Low-Adsorbing Polypropylene | <10%[1] | |
| DHEA | High-Adsorbing Polypropylene | ~25%[1] |
| Low-Adsorbing Polypropylene | ~5%[1] |
Data adapted from a study on structure-dependent retention of steroid hormones.[1]
Table 2: Effect of Solvent on Testosterone Recovery
This table shows the recovery of testosterone from a standard polypropylene pipette tip after pipetting different solutions.
| Solvent | Target Concentration | % Testosterone Recovered |
| PBS (Phosphate-Buffered Saline) | 0.8 µg/mL | 70.07%[2] |
| 8 µg/mL | 87.09%[2] | |
| 5% BSA in PBS | 0.8 µg/mL | 99.80%[2] |
| 8 µg/mL | 102.18%[2] | |
| Acetonitrile/Water (50/50) | 0.8 µg/mL | 90.71%[2] |
| 8 µg/mL | 94.71%[2] |
Data indicates that the presence of BSA or an organic solvent dramatically reduces loss by adsorption.[2]
Experimental Protocols & Visualizations
Decision Workflow for Minimizing Steroid Adsorption
This workflow guides the selection of appropriate labware and solutions to minimize the loss of steroidal compounds during an experiment.
Caption: Decision workflow for selecting labware and solvent.
Factors Influencing Steroid Adsorption to Plastics
This diagram illustrates the key factors that contribute to the adsorption of steroids and the common strategies used to mitigate this effect.
Caption: Factors that promote and mitigate steroid adsorption.
Protocol 1: BSA Coating of Polypropylene Tubes
This protocol describes an inexpensive and effective method to reduce nonspecific adsorption of steroids to standard polypropylene tubes.[3][4][5]
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Deionized water (dH₂O) or Phosphate-Buffered Saline (PBS)
-
Standard polypropylene tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Prepare BSA Solution: Prepare a 1% (10 mg/mL) BSA solution in dH₂O or PBS. Ensure the BSA is fully dissolved. Note: Some protocols use concentrations as high as 100 mg/mL for certain applications.[5]
-
Incubate Tubes: Aliquot enough BSA solution into each polypropylene tube to coat the entire inner surface. For a 1.5 mL tube, 500 µL is sufficient.
-
Coat Surface: Incubate the tubes at room temperature for at least 2 hours. For optimal coating, incubation can be extended up to 24 hours.[3][5]
-
Remove BSA Solution: Aspirate the BSA solution from the tubes. The solution can be discarded.
-
Dry (Optional): Tubes can be air-dried in a laminar flow hood or used immediately. Do not rinse the tubes, as this will remove the protective BSA layer.
-
Use Coated Tubes: The tubes are now ready for use in your experiment. The BSA layer will block the hydrophobic sites on the plastic, significantly reducing steroid adsorption.
Mechanism of BSA Coating
This diagram shows how a BSA coating passivates the plastic surface to prevent steroid adsorption.
Caption: Mechanism of how BSA coating prevents adsorption.
Protocol 2: Siliconization (Silanization) of Glassware
While not directly applicable to untreated polypropylene, siliconizing glassware is a common related technique to create a hydrophobic surface and prevent adsorption.[7] This is provided as a reference for researchers considering glass as an alternative to plastic.
⚠️ CAUTION: This procedure involves hazardous chemicals. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Dimethyldichlorosilane reacts with water to release HCl vapor.[7]
Materials:
-
Dimethyldichlorosilane
-
Anhydrous chloroform or other appropriate organic solvent (e.g., hexane)
-
Clean, dry glassware
-
Glass container for the siliconizing solution
Procedure:
-
Prepare Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of dimethyldichlorosilane in an anhydrous organic solvent.
-
Coat Glassware: Completely submerge the clean, dry glassware in the siliconizing solution for 1-2 minutes. Alternatively, for large items, pour the solution into the container and rotate to ensure all surfaces are coated.
-
Air Dry: Remove the glassware from the solution and allow it to air dry completely in the fume hood.
-
Rinse Thoroughly: Rinse the dried glassware extensively with deionized water to remove any residual acid (HCl) generated during the reaction.
-
Bake: Bake the glassware in an oven at 100°C for at least one hour to cure the silicone layer.
-
Verify Coating: A successful coating will be highly hydrophobic. A drop of water placed on the surface should bead up and not spread out.[7]
References
- 1. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silinizing plastic - General Lab Techniques [protocol-online.org]
- 7. mgel.msstate.edu [mgel.msstate.edu]
- 8. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sorption of cortisone on polypropylene, polystyrene, and polyethylene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adsorption of estrogens on laboratory materials and filters during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the adsorption behavior of polyamide microplastics on male reproductive health by reduction of testosterone bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound X (e.g., Org30958) Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cytotoxicity assessment of Compound X (e.g., Org30958) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for cytotoxic compounds like Compound X?
A1: While the precise mechanism of Compound X is under investigation, many cytotoxic drugs induce tumor cell death through apoptosis. This process can be dependent on the drug's interaction with nuclear structures and may involve the upregulation of genes related to cell cycle arrest and DNA repair. The induction of apoptosis is often an active process requiring new protein synthesis.
Q2: How do I select the appropriate cell line for my cytotoxicity study with Compound X?
A2: The choice of cell line is critical as the degree of induced apoptosis can be highly cell line-dependent[1]. Consider the following factors:
-
Tissue of Origin: Select cell lines relevant to the cancer type you are studying.
-
Genetic Background: The status of key apoptosis-related genes (e.g., p53, Bcl-2 family) can influence sensitivity to Compound X.
-
Drug Resistance: Be aware of potential intrinsic or acquired resistance mechanisms in your chosen cell line[1]. It may be beneficial to compare a sensitive cell line with a resistant counterpart.
Q3: What are the recommended positive and negative controls for a cytotoxicity assay with Compound X?
A3:
-
Positive Controls: A well-characterized cytotoxic agent known to induce apoptosis in your chosen cell line (e.g., doxorubicin, cisplatin, or staurosporine).
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve Compound X (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Untreated Cells: Cells cultured in media alone to represent baseline viability.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects in the microplate | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times | Standardize the timing of reagent addition and reading of the plate. |
| Compound precipitation | Visually inspect the wells for any precipitate. If observed, try dissolving Compound X in a different solvent or at a lower concentration. |
Issue 2: No significant dose-dependent cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Compound X concentration range is too low | Perform a wider range of concentrations, including higher doses. |
| The chosen cell line is resistant to Compound X | Test a different cell line known to be sensitive to similar classes of compounds[1]. |
| Incubation time is too short | Extend the incubation period (e.g., from 24h to 48h or 72h) to allow for the cytotoxic effects to manifest. |
| Compound X is not stable in culture media | Prepare fresh solutions of Compound X for each experiment. |
Issue 3: Inconsistent results in Annexin V/PI apoptosis assay.
| Possible Cause | Troubleshooting Step |
| Cell density is too high or too low | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase at the time of analysis. |
| Harsh cell harvesting technique | Use a gentle cell scraping or a non-enzymatic dissociation solution to minimize mechanical damage to the cell membrane. |
| Incorrect compensation settings on the flow cytometer | Run single-stain controls for Annexin V and Propidium Iodide (PI) to set up proper compensation. |
Data Presentation
Table 1: Hypothetical IC50 Values of Compound X in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 5.2 |
| MCF-7 | Breast | 12.8 |
| HCT116 | Colon | 8.5 |
| U-87 MG | Glioblastoma | > 50 |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment with Compound X (10 µM)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| A2780 | 25.3 | 15.1 | 2.4 |
| MCF-7 | 10.2 | 5.6 | 1.8 |
| HCT116 | 18.9 | 10.4 | 2.1 |
| U-87 MG | 3.1 | 1.5 | 1.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X and control compounds for the desired time period (e.g., 24h, 48h, 72h).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells in a 6-well plate with Compound X at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle method.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V negative, PI negative: Live cells
-
Annexin V positive, PI negative: Early apoptotic cells
-
Annexin V positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V negative, PI positive: Necrotic cells
-
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Generalized Intrinsic Apoptosis Pathway.
Caption: Troubleshooting Logic for No Cytotoxicity.
References
Technical Support Center: Improving the Solubility of 19-(ethyldithio)-androst-4-ene-3,17-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 19-(ethyldithio)-androst-4-ene-3,17-dione.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of 19-(ethyldithio)-androst-4-ene-3,17-dione?
A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents. This will help in understanding the physicochemical properties of the compound. It is recommended to test solubility in commonly used solvents such as water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Q2: My compound, 19-(ethyldithio)-androst-4-ene-3,17-dione, shows poor aqueous solubility. What are the common reasons for this?
A2: Like many steroidal compounds, 19-(ethyldithio)-androst-4-ene-3,17-dione possesses a rigid, hydrophobic core structure, which leads to low aqueous solubility. High lipophilicity and strong intermolecular forces within the crystal lattice contribute to this challenge.[1]
Q3: What are the main strategies to improve the solubility of a poorly soluble compound like this?
A3: Several techniques can be employed to enhance solubility. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[2][3][4] Physical modifications include particle size reduction (micronization, nanosuspension).[2][4] Chemical modifications involve altering the pH, using buffers, or forming complexes.[3] Formulation strategies include the use of co-solvents, surfactants, and solid dispersions.[5][6]
Q4: Can pH adjustment be used to improve the solubility of 19-(ethyldithio)-androst-4-ene-3,17-dione?
A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. For weakly acidic or basic drugs, altering the pH can significantly increase solubility.[7] However, based on the structure of 19-(ethyldithio)-androst-4-ene-3,17-dione, it lacks readily ionizable groups, so pH modification alone may not be a highly effective strategy.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon dilution with an aqueous buffer.
Possible Cause: The initial stock solution, likely prepared in a water-miscible organic solvent like DMSO, becomes supersaturated when diluted into an aqueous medium where the compound is less soluble.
Solutions:
-
Co-solvents: Introduce a water-miscible co-solvent into the aqueous buffer to increase the overall solvent capacity for the compound.[2][6] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][8]
-
Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) above its critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[3][8]
Issue 2: Inconsistent results in biological assays due to poor solubility.
Possible Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay medium, resulting in high variability and unreliable data.
Solutions:
-
Nanosuspension: Reduce the particle size of the compound to the nanometer range. This increases the surface area-to-volume ratio, leading to a higher dissolution rate.[4] High-pressure homogenization is a common method for preparing nanosuspensions.[2][3]
-
Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic carrier (e.g., PVP, PEG). This can be achieved through methods like solvent evaporation or hot-melt extrusion. The carrier helps to disperse the drug at a molecular level, improving its dissolution.
-
Microemulsions: Formulate the compound into a microemulsion, which is a thermodynamically stable, isotropic system of oil, water, and surfactant. This can significantly enhance the solubility and bioavailability of lipophilic drugs.[7]
Quantitative Data Summary
| Compound | Solvent | Solubility |
| 4-Androsten-11β-ol-3,17-dione | Ethanol | ~5 mg/mL[9] |
| DMSO | ~15 mg/mL[9] | |
| Dimethylformamide (DMF) | ~20 mg/mL[9] | |
| 4-hydroxy Androstenedione | DMF | 25 mg/mL[10] |
| DMSO | 15 mg/mL[10] | |
| Ethanol | 10 mg/mL[10] | |
| 19-Norandrostenedione | DMF | 25 mg/mL[11] |
| DMSO | 15 mg/mL[11] | |
| Ethanol | 10 mg/mL[11] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 19-(ethyldithio)-androst-4-ene-3,17-dione in a suitable water-miscible organic solvent (e.g., 50 mg/mL in DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of ethanol or PEG 400).
-
Solubility Determination: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Nanosuspension via High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse the micronized 19-(ethyldithio)-androst-4-ene-3,17-dione powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like hydroxypropyl methylcellulose).
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing to ensure a uniform distribution of particles.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles and at a defined pressure. The cavitation forces generated will break down the microparticles into nanoparticles.[2][3]
-
Particle Size Analysis: Characterize the resulting nanosuspension for particle size distribution and morphology using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension compared to the unprocessed compound.
Visualizations
References
- 1. Improving API Solubility [sigmaaldrich.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Assay Interference
Disclaimer: The compound "Org30958" is not a recognized chemical entity in the public scientific literature. Therefore, this support center provides general guidance for troubleshooting assay interference that may be caused by any small molecule, hereafter referred to as the "test compound."
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their experiments and suspect interference from a test compound.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference occurs when a test compound influences the assay readout through a mechanism unrelated to the intended biological target. This can lead to false-positive or false-negative results, causing a significant waste of resources and time in drug discovery and research.[1][2] Compounds that frequently cause such interference are often called Pan-Assay Interference Compounds (PAINs).[1][3][4]
Q2: What are the common causes of assay interference?
A2: Interference can stem from various physicochemical properties of the test compound. Common causes include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically sequester or denature proteins, leading to inhibition.[1][2][5]
-
Chemical Reactivity: Compounds with reactive functional groups can covalently modify proteins or other assay components.[6][7][8]
-
Interference with Detection Modality: The compound may be autofluorescent, quench the assay signal, or inhibit a reporter enzyme (e.g., luciferase), directly affecting the readout.[2][9]
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that disrupt the assay.[3][8]
-
Chelation: The compound may chelate metal ions essential for enzyme function or assay signal generation.[6][7]
-
Membrane Disruption: In cell-based assays, the compound may disrupt cellular membranes, leading to nonspecific effects.[6][7]
Q3: My test compound shows activity in the primary screen, but this is not reproducible. Could this be interference?
A3: Yes, a lack of reproducibility is a classic sign of assay interference.[5][9] False positives often appear in initial high-throughput screens but fail in subsequent confirmatory or orthogonal assays.[2][10]
Q4: How can I proactively identify potentially problematic compounds in my screening library?
A4: Computational tools and filters can be used to flag compounds with substructures known to be associated with assay interference (PAINs).[6][11][12] Several web-based tools and databases are available to check for these liabilities before beginning a screening campaign.[2][8]
Troubleshooting Guides
If you suspect your test compound is causing assay interference, follow this step-by-step troubleshooting guide.
Initial Checks and Data Review
-
Confirm Compound Identity and Purity: Ensure the correct compound was tested and that its purity is acceptable. Impurities can sometimes be the source of interference.[5]
-
Review Dose-Response Curves: Examine the shape of the dose-response curve. Steep or shallow curves, or those with a bell shape, can indicate nonspecific activity, toxicity, or compound insolubility.[9]
-
Check for Promiscuity: Has this compound or similar structures been active in other, unrelated assays? Frequent hitters are often interfering compounds.[8][9]
Experimental Troubleshooting Workflow
The following diagram outlines a general workflow for investigating suspected assay interference.
Caption: A flowchart for troubleshooting suspected assay interference.
Detailed Experimental Protocols
Protocol 1: Orthogonal Assay
Objective: To confirm the activity of the test compound using a different assay technology that measures the same biological endpoint. This helps to rule out interference with specific assay components or detection methods.[3]
Methodology:
-
Select an assay with a different readout system. For example, if the primary assay was luminescence-based, an orthogonal assay could be based on fluorescence polarization, absorbance, or surface plasmon resonance.
-
Prepare a dose-response curve for the test compound in the orthogonal assay.
-
Interpretation: If the compound shows similar potency and efficacy in the orthogonal assay, it is more likely to be a genuine hit. A significant loss of activity suggests interference in the primary assay.[12]
Protocol 2: Counter Screen for Assay Technology Interference
Objective: To determine if the test compound directly interferes with the assay's detection system.[9]
Methodology:
-
Set up the assay as usual, but in the absence of the biological target (e.g., no enzyme or receptor).
-
Add the test compound at various concentrations.
-
Add all other assay reagents, including the substrate and detection reagents.
-
Measure the signal.
-
Interpretation: If a signal is generated or altered in the absence of the biological target, the compound is directly interfering with the assay technology.[3]
Protocol 3: Aggregation Test
Objective: To determine if the observed activity is due to the formation of compound aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, use the standard assay buffer.
-
In the second set, supplement the assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[5]
-
Run the assay with a dose-response of the test compound in both buffers.
-
Interpretation: A significant rightward shift (increase) in the IC50 value or a complete loss of activity in the presence of detergent is a strong indication of aggregation-based inhibition.[1]
The following diagram illustrates the mechanism of aggregation-based interference.
Caption: How detergent can disrupt compound aggregates and restore enzyme activity.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table summarizes common types of assay interference and the expected qualitative and quantitative outcomes from troubleshooting experiments.
| Interference Mechanism | Orthogonal Assay Result | Counter Screen Result | Aggregation Test (w/ Detergent) | Dose-Response Curve Shape |
| Aggregation | Activity may be lost or significantly reduced. | No signal. | IC50 shifts rightward (>10-fold) or activity is lost. | Often steep, may have a "hump." |
| Fluorescence | Depends on the new detection method. | Signal detected that correlates with compound concentration. | No significant change in IC50. | May appear as activation or inhibition depending on the assay. |
| Luciferase Inhibition | Activity is maintained if the orthogonal assay is not luciferase-based. | Inhibition is observed in a luciferase-only reaction. | No significant change in IC50. | Typical sigmoidal curve. |
| Chemical Reactivity | Activity may be maintained if the new assay components are not susceptible to reaction. | No signal. | No significant change in IC50. | Can be time-dependent; pre-incubation may increase potency. |
| Genuine Hit | Activity and potency are maintained. | No signal. | No significant change in IC50. | Well-defined sigmoidal curve with a Hill slope near 1. |
References
- 1. benchchem.com [benchchem.com]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Approaches for Tackling Assay Interference Caused by Small Molecules - American Chemical Society [acs.digitellinc.com]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Media Considerations for Steroidal Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with steroidal compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of serum critical when studying the effects of steroidal compounds?
A1: Standard fetal bovine serum (FBS) contains endogenous steroid hormones which can interfere with your experiments and lead to confounding results.[1][2] To eliminate this variable, it is essential to use charcoal-stripped serum (CSS).[3][4][5] This process removes non-polar, lipophilic molecules like steroids, growth factors, and some cytokines from the serum.[5]
Q2: What is charcoal-stripped serum (CSS) and why is it important?
A2: Charcoal-stripped serum is serum (usually FBS) that has been treated with activated carbon to remove endogenous hormones and other lipophilic molecules.[5] This provides a "clean" baseline, allowing researchers to study the specific effects of the steroidal compounds they introduce into their cell culture models.[5] It is crucial for research involving hormone receptors, cellular signaling, and studies on hormone-responsive cancers.[5]
Q3: Are there any issues with using charcoal-stripped serum (CSS)?
A3: Yes, a significant issue with CSS is lot-to-lot variability.[3][4][6] The efficiency of the stripping process can vary, leading to differences in residual hormone and growth factor content between batches.[3][4] This variability can affect experimental outcomes and data reproducibility.[3][6] Therefore, it is highly recommended to test and validate each new lot of CSS for your specific cell line and experimental conditions.
Q4: Can components of the basal media itself interfere with my steroid experiments?
A4: Yes. A common component of cell culture media, the pH indicator phenol red, has been shown to have weak estrogenic activity.[7][8][9] At concentrations typically found in media, phenol red can bind to estrogen receptors and stimulate the growth of estrogen-responsive cells.[8] This can mask the true effects of your experimental compounds. For studies with estrogen-sensitive cells, it is advisable to use phenol red-free media.[9][10]
Q5: My steroidal compound is not dissolving in the culture medium. What can I do?
A5: Steroids are often hydrophobic and have low solubility in aqueous solutions like cell culture media.[11][12][13] A common practice is to first dissolve the steroid in a small amount of an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[11][14] This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to keep the final solvent concentration as low as possible (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Media After Adding Steroidal Compound
Possible Causes:
-
Poor Solubility: The steroid has precipitated out of the aqueous medium due to its hydrophobic nature.[15][16]
-
High Concentration: The final concentration of the steroid exceeds its solubility limit in the medium.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent too quickly can cause localized precipitation.
-
Interaction with Media Components: The steroid may be interacting with proteins or salts in the medium, leading to precipitation.[16]
Solutions:
-
Optimize Dissolution Protocol: Ensure your steroid is fully dissolved in the initial solvent before diluting it in the medium. Gentle warming and vortexing of the stock solution can help.[14]
-
Step-wise Dilution: Add the steroid stock solution to a small volume of medium first, mix well, and then add this to the final volume.
-
Reduce Final Concentration: If possible, lower the working concentration of the steroid.
-
Test Different Solvents: While ethanol and DMSO are common, other solvents may be more suitable for your specific compound. Always perform a solvent toxicity control experiment.
-
Serum-Free Conditions: For initial solubility tests, try dissolving the steroid in serum-free media, as serum proteins can sometimes contribute to precipitation.[17]
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Causes:
-
Serum Lot Variability: Different lots of charcoal-stripped serum can have varying levels of residual hormones, affecting cellular responses.[3][4][6]
-
Phenol Red Interference: If using estrogen-sensitive cells, the estrogenic activity of phenol red could be influencing the results.[7][8]
-
Steroid Adsorption to Labware: Steroids, being lipophilic, can adsorb to plastic surfaces of flasks, plates, and pipette tips, reducing the effective concentration in the media.[17]
-
Steroid Degradation: The stability of the steroidal compound in the culture medium over the course of the experiment may be a factor.
Solutions:
-
Validate New Serum Lots: Before starting a new set of experiments, test each new lot of CSS to ensure it supports cell growth appropriately and does not produce confounding hormonal effects.
-
Use Phenol Red-Free Media: For studies involving estrogenic compounds or estrogen receptor-positive cells, switch to a phenol red-free formulation of your basal medium.[9][10]
-
Consider Labware Material: Be aware of potential adsorption to plasticware.[17] Some researchers pre-coat plasticware with a blocking agent or use glass vessels where appropriate, though this is not always practical for cell culture.
-
Assess Steroid Stability: If you suspect your compound is degrading, you may need to perform more frequent media changes.
Data Presentation
Table 1: Solubility of Common Steroids in Different Solvents
| Steroid | Water (g/L) | Ethanol (g/L) | Ethanol-Water Mixture (g/L) |
| Progesterone | Low | High | Moderate |
| Estradiol | Low | Moderate | Moderate |
| Estrone | Low | Moderate | Moderate |
| Hydrocortisone | Low | Moderate | Moderate |
Data synthesized from available literature. Exact solubility can vary with temperature and specific mixture ratios.[12]
Table 2: Summary of Media Components and Their Potential Impact on Steroid Experiments
| Media Component | Potential Issue | Recommended Action |
| Fetal Bovine Serum (FBS) | Contains endogenous steroid hormones that can interfere with experiments.[1][2] | Use charcoal-stripped FBS (CSS) to remove endogenous hormones.[5] |
| Charcoal-Stripped Serum (CSS) | High lot-to-lot variability in residual hormone and growth factor content.[3][4][6] | Validate each new lot of CSS for your specific cell line and experimental conditions. |
| Phenol Red | Exhibits weak estrogenic activity, which can affect estrogen-sensitive cells.[7][8][9] | Use phenol red-free media for experiments with estrogen-responsive cells.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a Steroid Stock Solution
-
Objective: To prepare a concentrated stock solution of a steroidal compound for use in cell culture.
-
Materials:
-
Steroidal compound (powder form)
-
Sterile, high-purity solvent (e.g., 100% ethanol or DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of the steroidal compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the steroid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution for some compounds.[14]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cells with a Steroidal Compound
-
Objective: To add a steroidal compound to a cell culture at a final working concentration.
-
Materials:
-
Cultured cells in appropriate vessels
-
Pre-warmed cell culture medium (with charcoal-stripped serum and without phenol red, if applicable)
-
Steroid stock solution (from Protocol 1)
-
Sterile pipette tips
-
-
Methodology:
-
Thaw an aliquot of the steroid stock solution.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your culture volume.
-
In a separate sterile tube, perform a serial dilution of the stock solution in pre-warmed culture medium. This helps to avoid "solvent shock" to the cells.
-
For example, to achieve a 100 nM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in media, and then add this intermediate dilution to your cells at a 1:100 ratio.
-
Gently mix the medium containing the steroid.
-
Remove the existing medium from your cells and replace it with the steroid-containing medium.
-
Return the cells to the incubator for the desired treatment duration.
-
Important: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the steroid.
-
Visualizations
Caption: Workflow for a typical cell culture experiment involving steroidal compounds.
Caption: Decision tree for troubleshooting steroid precipitation in cell culture media.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charcoal-Stripped FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of phenol red and steroid hormones on cystic fibrosis transmembrane conductance regulator in mouse endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stressmarq.com [stressmarq.com]
- 12. researchgate.net [researchgate.net]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aromatase Inhibitors: Letrozole vs. Org30958
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide will proceed with a detailed analysis of letrozole, presenting its known quantitative performance in aromatase inhibition. It will also summarize the currently available information for Org30958 to the extent possible. Furthermore, this document provides a representative experimental protocol for assessing in vivo aromatase inhibition, which can be applied to the comparative study of such compounds. Diagrams illustrating the aromatase signaling pathway and a general experimental workflow are also included to provide a comprehensive resource for researchers in the field.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1] It catalyzes the conversion of androstenedione to estrone and testosterone to estradiol.[1] In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues.[2] Given the critical role of estrogen in the proliferation of hormone receptor-positive breast cancer, inhibition of aromatase is a key therapeutic strategy.[2][3] Non-steroidal aromatase inhibitors, such as letrozole, competitively bind to the heme group of the aromatase enzyme, thereby blocking its catalytic function.[4]
Comparative Analysis: Letrozole vs. This compound
A direct quantitative comparison between letrozole and this compound is hampered by the limited availability of data for this compound. The following table summarizes the available information for letrozole and highlights the data gap for this compound.
| Parameter | Letrozole | This compound |
| Chemical Structure | 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile[5][6] | Data Not Publicly Available |
| Mechanism of Action | Non-steroidal competitive aromatase inhibitor[4] | Aromatase Inhibitor (in vivo) |
| In Vivo Efficacy | >98% inhibition of total body aromatization[7][8] | Potent in vivo aromatase inhibitor (quantitative data not available) |
| IC50 Value | 2 nM (cell-permeable)[9] | Data Not Publicly Available |
| Clinical Use | Approved for the treatment of hormone receptor-positive breast cancer in postmenopausal women[5] | Research compound |
In-Depth Profile: Letrozole
Letrozole is a highly potent and selective third-generation non-steroidal aromatase inhibitor.[10] Clinical studies have demonstrated its superior efficacy in suppressing estrogen levels compared to older generation inhibitors.[7]
Quantitative Performance Data
-
In Vivo Aromatase Inhibition: In postmenopausal women with breast cancer, daily oral administration of letrozole at doses of 0.5 mg and 2.5 mg resulted in a mean inhibition of peripheral aromatization of 98.4% and >98.9%, respectively.[7]
-
Estrogen Suppression: In the same study, plasma estrone and estradiol levels were suppressed by approximately 82% and 84% with the 0.5 mg dose, and by about 81% and 68% with the 2.5 mg dose, respectively.[7]
-
Potency: Letrozole is approximately 10,000 times more potent than the first-generation aromatase inhibitor aminoglutethimide in vivo.[10]
Profile: this compound
Experimental Protocols
The following is a representative experimental protocol for an in vivo aromatase inhibition assay, based on methodologies described in the literature for letrozole and other aromatase inhibitors.[7][11]
In Vivo Aromatase Inhibition Assay in an Animal Model
Objective: To determine the in vivo efficacy of a test compound in inhibiting aromatase activity.
Animal Model: Immature female rats.
Methodology:
-
Animal Acclimatization: Acclimatize immature female rats for a minimum of 3 days prior to the experiment.
-
Grouping: Randomly assign animals to the following groups:
-
Vehicle control (receiving vehicle only)
-
Androstenedione control (receiving androstenedione and vehicle)
-
Positive control (receiving androstenedione and a known aromatase inhibitor, e.g., letrozole)
-
Test compound groups (receiving androstenedione and varying doses of the test compound)
-
-
Dosing:
-
Administer the test compound or vehicle orally or via another appropriate route for a predetermined number of days.
-
Administer androstenedione (e.g., 30 mg/kg/day, subcutaneously) to all groups except the vehicle control to induce uterine hypertrophy.[11]
-
-
Endpoint Measurement:
-
After the treatment period, euthanize the animals.
-
Excise the uteri and carefully trim away any adhering fat or connective tissue.
-
Blot the uteri to remove excess fluid and record the wet weight.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each group.
-
The inhibition of androstenedione-induced uterine hypertrophy by the test compound is an index of its in vivo aromatase inhibitory activity.
-
Compare the uterine weights of the test compound groups to the androstenedione control group to determine the percentage of inhibition.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
Visualizations
Aromatase Signaling Pathway
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letrozole - Wikipedia [en.wikipedia.org]
- 5. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Pivotal trials of letrozole: a new aromatase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
In-Depth Comparison of Aromatase Inhibitors in Breast Cancer Models: Exemestane vs. Anastrozole
A comprehensive analysis of two leading aromatase inhibitors, exemestane and anastrozole, reveals comparable efficacy in treating hormone receptor-positive breast cancer, with subtle differences in their side-effect profiles. This guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a detailed comparison to inform future research and therapeutic strategies.
Initial searches for a compound designated "Org30958" did not yield any publicly available scientific literature or data in the context of breast cancer research. Therefore, a direct comparison with exemestane could not be conducted. As a robust alternative, this guide provides a thorough comparison between the steroidal aromatase inhibitor, exemestane, and the non-steroidal aromatase inhibitor, anastrozole, both widely used in the clinical management of estrogen receptor-positive (ER+) breast cancer.
Performance and Efficacy
Clinical studies have demonstrated that both exemestane and anastrozole are effective in reducing cancer recurrence in postmenopausal women with hormone receptor-positive primary breast cancer. A large, randomized phase III trial (NCIC CTG MA.27) directly comparing the two drugs found no significant difference in event-free survival, with a 91% disease-free survival rate in both treatment arms at a median follow-up of 4 years.[1][2][3] Similarly, overall survival, distant disease-free survival, and disease-specific survival rates were comparable between the two agents.[2]
In preclinical settings, both drugs have been shown to effectively suppress tumor growth in xenograft models of postmenopausal breast cancer using aromatase-transfected human estrogen receptor-positive breast cancer cells (MCF-7Ca).
Mechanism of Action
Both exemestane and anastrozole function by inhibiting aromatase, the enzyme responsible for converting androgens into estrogens. By blocking estrogen production, they deprive ER+ breast cancer cells of the primary signaling molecule that drives their growth.
dot
Caption: Aromatase inhibitor mechanism of action.
Experimental Data Summary
| Parameter | Exemestane | Anastrozole | Reference |
| Clinical Efficacy | |||
| 4-Year Event-Free Survival | 91% | 91.2% | [3] |
| Hazard Ratio (EFS) | 1.02 (95% CI, 0.87 to 1.18; P = .85) | - | [2][3] |
| Side Effect Profile | |||
| Vaginal Bleeding | Slightly less common | More common | [2] |
| Abnormal Liver Function | More common | Less common | [2] |
| Hypercholesterolemia | Less common | More common | [2] |
| New Osteoporosis Diagnosis | Slightly less frequent (self-reported) | Slightly more frequent (self-reported) | [2] |
| Clinical Fractures | Similar rates | Similar rates | [1] |
Detailed Experimental Protocols
Postmenopausal Breast Cancer Xenograft Model
A widely used preclinical model to evaluate the efficacy of aromatase inhibitors involves the use of aromatase-transfected human estrogen receptor-positive breast cancer cells, such as MCF-7Ca.
-
Cell Line: MCF-7Ca cells, which are stably transfected with the human aromatase gene, are utilized. These cells are hormone-responsive and their growth is stimulated by the autocrine production of estrogen.
-
Animal Model: Ovariectomized, immune-suppressed mice (e.g., athymic nude mice) are used to host the tumor xenografts. The ovariectomy ensures that the primary source of estrogen is from the tumor itself via the action of the transfected aromatase.
-
Tumor Implantation: MCF-7Ca cells are injected subcutaneously into the mice.
-
Treatment: Once tumors are established, animals are randomized to receive daily treatment with vehicle control, exemestane, or anastrozole. Dosing can vary, for example, 25 mg of exemestane daily.[1]
-
Endpoint Measurement: Tumor volumes are measured regularly (e.g., weekly) to assess the rate of tumor growth suppression by the different treatments.
dot
Caption: Xenograft model experimental workflow.
Conclusion
References
Anastrozole vs. Org30958: A Comparative Guide for Researchers in Aromatase Inhibition Studies
For researchers and drug development professionals investigating estrogen-dependent pathways, the selection of an appropriate aromatase inhibitor is a critical experimental parameter. This guide provides a comparative overview of Anastrozole, a widely used non-steroidal aromatase inhibitor, and Org30958, a lesser-known steroidal counterpart, to inform research applications.
Anastrozole, a third-generation aromatase inhibitor, is a cornerstone in both clinical settings for the treatment of hormone receptor-positive breast cancer and in research for its potent and selective inhibition of estrogen synthesis.[1][2] this compound, identified as 19-(ethyldithio)-androst-4-ene-3,17-dione, represents a steroidal class of aromatase inhibitors. While less documented in publicly available research, its structural class suggests a distinct mechanism of action compared to non-steroidal inhibitors like Anastrozole. This guide aims to collate the available data to facilitate an informed choice between these two compounds for research purposes.
At a Glance: Key Differences
| Feature | Anastrozole | This compound |
| Class | Non-steroidal Aromatase Inhibitor | Steroidal Aromatase Inhibitor |
| Mechanism of Action | Reversible, competitive inhibition of the aromatase enzyme[3] | Postulated irreversible, mechanism-based inhibition of the aromatase enzyme |
| Binding Site | Binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme | Binds to the substrate-binding site of the aromatase enzyme |
| Clinical Use | Widely used in the treatment of breast cancer[1] | Not established |
| Publicly Available Data | Extensive preclinical and clinical data available | Limited publicly available research data |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Anastrozole and this compound lies in their chemical structure and, consequently, their interaction with the aromatase enzyme.
Anastrozole , as a non-steroidal inhibitor, engages in a reversible and competitive binding with the heme group of the cytochrome P450 (CYP19A1) subunit of the aromatase enzyme.[3] This non-covalent interaction blocks the enzyme's ability to convert androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).
This compound , being a steroidal inhibitor, is an analog of the natural substrate for aromatase, androstenedione. While specific mechanistic studies on this compound are scarce, steroidal aromatase inhibitors are generally understood to act as mechanism-based (suicide) inhibitors. This implies that they are converted by the aromatase enzyme into a reactive intermediate that then binds irreversibly to the enzyme, leading to its permanent inactivation.[3]
Performance and Efficacy: A Data Gap for this compound
A direct quantitative comparison of the in vitro and in vivo performance of Anastrozole and this compound is hampered by the limited availability of published experimental data for this compound.
Anastrozole has been extensively characterized. In preclinical studies using a mouse model with estrogen-dependent breast cancer cells transfected with the aromatase gene, Anastrozole has been shown to effectively prevent tumor progression.[4] In vitro experiments with 4T1 mouse breast cancer cells also demonstrated a significant growth inhibitory effect.[5]
| Parameter | Anastrozole | This compound (Inferred from Steroidal Class) |
| In Vitro Potency (IC50) | Varies by cell line and assay conditions. | Data not publicly available. |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in xenograft models.[4] | Described as a "potent inhibitor in vivo," but specific data is lacking. |
| Selectivity | Highly selective for the aromatase enzyme with no clinically relevant suppression of cortisol or aldosterone.[1] | Expected to be selective due to its substrate-analog nature. |
Experimental Protocols
Detailed experimental protocols for assessing aromatase inhibition are crucial for reproducible research. Below are generalized protocols for in vitro and in vivo evaluation of aromatase inhibitors like Anastrozole. These can be adapted for the study of this compound, though optimization would be required.
In Vitro Aromatase Inhibition Assay (Tritiated Water-Release Assay)
This assay measures the enzymatic activity of aromatase by quantifying the release of tritiated water during the conversion of a tritiated androgen substrate to estrogen.
Materials:
-
Human recombinant aromatase (microsomes)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (tritiated substrate)
-
NADPH regenerating system
-
Test compounds (Anastrozole, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the human recombinant aromatase, NADPH regenerating system, and the tritiated substrate in a suitable buffer.
-
Add varying concentrations of the test compound (Anastrozole or this compound) to the reaction mixture. Include a vehicle control (solvent only).
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separate the aqueous phase (containing tritiated water) from the organic phase (containing the unmetabolized substrate) by centrifugation.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining tritiated substrate.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
In Vivo Xenograft Model for Estrogen-Dependent Tumor Growth
This model assesses the efficacy of aromatase inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., ovariectomized nude mice)
-
Estrogen-dependent breast cancer cells transfected with the aromatase gene (e.g., MCF-7Ca)
-
Matrigel
-
Test compounds (Anastrozole, this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inoculate ovariectomized nude mice subcutaneously with a suspension of aromatase-transfected breast cancer cells and Matrigel.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (vehicle control, Anastrozole, this compound).
-
Administer the test compounds to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage daily).
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare tumor growth inhibition between the treatment groups and the vehicle control.
Off-Target Effects and Selectivity
Anastrozole is known for its high selectivity for the aromatase enzyme, with minimal effects on other steroidogenic enzymes.[1] This selectivity contributes to its favorable side-effect profile in clinical use.
For This compound , while specific off-target effect studies are not publicly available, its design as a substrate analog for aromatase suggests a potentially high degree of selectivity. Steroidal inhibitors are inherently selective due to the structural requirements for binding to the enzyme's catalytic site. However, without experimental data, potential interactions with other steroid receptors or enzymes cannot be ruled out.
Conclusion for the Research Professional
The choice between Anastrozole and this compound for research applications will largely depend on the specific experimental goals and the need for well-characterized versus novel compounds.
Anastrozole is the compound of choice for studies requiring a well-documented, potent, and selective non-steroidal aromatase inhibitor. Its extensive history of use provides a robust foundation for interpreting experimental results and comparing them with existing literature.
This compound presents an opportunity for researchers interested in exploring the effects of a steroidal, and likely irreversible, aromatase inhibitor. Its limited public data profile means that its use would necessitate thorough in-house characterization of its potency, selectivity, and mechanism of action. For studies specifically aiming to investigate the differential biological consequences of reversible versus irreversible aromatase inhibition, this compound could be a valuable, albeit challenging, research tool.
Given the current data landscape, for most standard research applications requiring a reliable and well-understood aromatase inhibitor, Anastrozole remains the more practical and substantiated option. Further research into the pharmacological profile of this compound is required to fully understand its potential as an alternative research tool.
References
- 1. Anastrozole: a new selective nonsteroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Response of Mouse Breast Cancer Cells to Anastrozole, Tamoxifen, and the Combination - PMC [pmc.ncbi.nlm.nih.gov]
Validating Org30958-Induced Aromatase Inhibition by ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of a novel aromatase inhibitor, Org30958, using a robust Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed comparison of this compound's potential performance against established third-generation aromatase inhibitors, complete with experimental protocols and quantitative benchmarks.
Introduction to Aromatase Inhibition
Aromatase (CYP19A1) is a critical enzyme in the steroidogenesis pathway, responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens. In hormone receptor-positive breast cancers, estrogen acts as a primary driver of tumor growth. Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for these cancers, particularly in postmenopausal women. This guide outlines the validation of this compound, a novel compound, as a potent and selective aromatase inhibitor.
Mechanism of Action: The Aromatase Pathway
Aromatase inhibitors function by blocking the active site of the aromatase enzyme, thereby preventing the conversion of androstenedione and testosterone into estrone and estradiol, respectively. This reduction in circulating estrogen levels effectively starves hormone-dependent cancer cells of their growth signal. The inhibitors are broadly classified into two types: non-steroidal inhibitors that bind reversibly, and steroidal inactivators that bind irreversibly to the enzyme.
Caption: Aromatase pathway and the inhibitory action of AIs.
Performance Comparison of Aromatase Inhibitors
The efficacy of an aromatase inhibitor is primarily determined by its potency, commonly measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below is a comparison of this compound with leading clinically approved aromatase inhibitors.
| Inhibitor | Type | Mechanism of Action | In Vitro IC50 (Aromatase) |
| This compound | Novel Compound | To be determined | [Experimental Value] |
| Letrozole | Non-Steroidal | Reversible, Competitive | ~5-10 nM[1][2] |
| Anastrozole | Non-Steroidal | Reversible, Competitive | ~15-30 nM |
| Exemestane | Steroidal | Irreversible, Inactivator | ~230 nM[3] |
Note: IC50 values can vary based on the specific in vitro assay system (e.g., cell-free vs. cell-based).
Experimental Protocol: ELISA for Aromatase Inhibition
This section details a non-radioactive, in vitro method to quantify the inhibitory potential of this compound by measuring the product of the aromatase reaction (estradiol) via a competitive ELISA.
Assay Principle
Recombinant human aromatase is incubated with its substrate (testosterone) in the presence of varying concentrations of the test inhibitor (this compound) or control inhibitors. The reaction produces estradiol. The concentration of this newly synthesized estradiol is then measured using a competitive ELISA. In this ELISA format, free estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for binding to a limited number of anti-estradiol antibody sites coated on a microplate. The amount of color produced is inversely proportional to the concentration of estradiol in the sample. A high degree of inhibition by this compound will result in low estradiol production and thus a high colorimetric signal.
Materials and Reagents
-
Recombinant Human Aromatase (CYP19A1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Substrate: Testosterone solution
-
Test Compound: this compound (serial dilutions)
-
Reference Compounds: Letrozole, Anastrozole, Exemestane
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
Competitive Estradiol ELISA Kit, containing:
-
Anti-Estradiol Antibody Coated 96-well Plate
-
Estradiol-HRP Conjugate
-
Estradiol Standards
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution (e.g., 2M H₂SO₄)
-
-
Microplate reader capable of measuring absorbance at 450 nm
Detailed Assay Procedure
-
Preparation of Inhibitors : Prepare a 10-point serial dilution of this compound and the reference inhibitors (e.g., from 1 µM to 0.1 nM) in assay buffer. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Aromatase Reaction Setup :
-
In a 96-well reaction plate (not the ELISA plate), add 50 µL of assay buffer to all wells.
-
Add 20 µL of the appropriate inhibitor dilution or control to each well.
-
Add 20 µL of the NADPH regenerating system.
-
Add 20 µL of recombinant aromatase enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction :
-
Start the enzymatic reaction by adding 20 µL of the testosterone substrate to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Termination of Reaction : Stop the reaction by placing the plate on ice or by adding a chemical stop solution as recommended by the enzyme supplier.
-
Estradiol Quantification (Competitive ELISA) :
-
Standard Curve : Prepare estradiol standards according to the ELISA kit manual.
-
Sample Addition : Transfer 50 µL of the supernatant from each well of the reaction plate to the corresponding wells of the anti-estradiol antibody-coated ELISA plate. Add 50 µL of standards to their designated wells.
-
Conjugate Addition : Add 50 µL of the Estradiol-HRP conjugate to all wells.
-
Incubation : Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing : Aspirate the contents and wash each well 3-5 times with diluted Wash Buffer.
-
Substrate Reaction : Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition : Read the absorbance (Optical Density, OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve : Plot the OD values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Estradiol Concentration : Interpolate the estradiol concentration for each sample from the standard curve.
-
Percentage Inhibition Calculation : Calculate the percentage of aromatase inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - ([E2]Inhibitor / [E2]Control)) Where [E2]Inhibitor is the estradiol concentration in the presence of the inhibitor and [E2]Control is the concentration in the no-inhibitor control well.
-
IC50 Determination : Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualized Experimental Workflow
The following diagram outlines the key steps in the ELISA-based validation process.
Caption: Step-by-step workflow for the aromatase inhibition assay.
References
- 1. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Measuring Estrogen Levels After Treatment with Selective Estrogen Receptor Modulators (SERMs) like Org 30958: A Comparative Guide to LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of circulating estrogen levels is paramount when evaluating the efficacy and mechanism of action of Selective Estrogen Receptor Modulators (SERMs). While specific preclinical or clinical data on the compound "Org 30958" is not widely available in public literature, it is understood to belong to the SERM class of drugs. These compounds can exert tissue-specific estrogen agonist or antagonist effects. This guide provides a comparative overview of analytical methodologies for quantifying estrogen levels following SERM treatment, with a focus on the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over traditional immunoassays. The data presented for other well-characterized SERMs, such as tamoxifen and raloxifene, will serve as a valuable proxy for designing and interpreting studies involving novel SERMs like Org 30958.
The Critical Need for Sensitive Estrogen Measurement in SERM Therapy
SERMs modulate the estrogen receptor (ER), leading to complex downstream effects that can alter circulating estrogen levels. For instance, in premenopausal women, some SERMs can lead to an increase in serum estradiol.[1][2][3][4] Conversely, in postmenopausal women, the primary goal of some therapies is to suppress already low estrogen levels. Therefore, a highly sensitive and specific analytical method is required to accurately quantify these, often subtle, changes.
Comparison of Analytical Methods: LC-MS/MS vs. Immunoassays
The two primary methods for quantifying estrogen levels are LC-MS/MS and immunoassays (e.g., ELISA, RIA). While immunoassays are widely used due to their relative low cost and high throughput, they suffer from significant limitations, especially at low estrogen concentrations.[5][6][7]
Table 1: Comparison of LC-MS/MS and Immunoassay for Estrogen Analysis
| Feature | LC-MS/MS | Immunoassays (ELISA, RIA) |
| Specificity | High; distinguishes between structurally similar estrogens and their metabolites. | Lower; potential for cross-reactivity with other steroids and metabolites, leading to overestimation.[5][6] |
| Sensitivity | Very high; Limits of Quantification (LOQ) in the sub-picogram per milliliter (pg/mL) range.[8][9][10][11][12] | Variable; often lacks the sensitivity to accurately measure low estrogen levels in postmenopausal women or in patients on estrogen-suppressing therapies.[13] |
| Accuracy | High; considered the "gold standard" for steroid hormone analysis. | Can be inaccurate at low concentrations, showing poor correlation with LC-MS/MS data.[13][14] |
| Throughput | Moderate to high, with advancements in multiplexing. | Generally high. |
| Cost | Higher initial instrument cost. | Lower per-sample cost. |
| Complexity | Requires specialized expertise and instrumentation. | Relatively simpler to perform. |
Expected Effects of SERMs on Estrogen Levels: Data from Tamoxifen and Raloxifene Studies
As a proxy for the anticipated effects of Org 30958, the following table summarizes findings from studies on tamoxifen and raloxifene. It is important to note that the effect of a SERM on circulating estrogen can depend on the patient's menopausal status.
Table 2: Reported Effects of Tamoxifen and Raloxifene on Circulating Estrogen Levels
| SERM | Patient Population | Effect on Estradiol (E2) Levels | Reference |
| Tamoxifen | Premenopausal Women | Increased serum E2 levels. | [1][2][3][4] |
| Raloxifene | Premenopausal Women | Increased serum E2 levels.[15][16] | [15][16] |
| Raloxifene | Postmenopausal Women | No significant change in serum E2 levels.[17] | [17] |
| Raloxifene | Healthy Middle-Aged Men | Increased serum estradiol in subjects with initially low levels.[18] | [18] |
These findings underscore the necessity of a highly sensitive assay to detect either increases from a low baseline or to confirm the absence of change in already low estrogen concentrations.
Experimental Protocols
Ultrasensitive LC-MS/MS Method for Estradiol and Estrone
This protocol is based on methods developed for the highly sensitive quantification of estrogens in serum or plasma, particularly relevant for monitoring patients on estrogen-modulating therapies.[8][9][19][20]
1. Sample Preparation:
-
To 200 µL of serum or plasma, add a stable isotope-labeled internal standard (e.g., ¹³C₄-estradiol).
-
Perform liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization (Optional but recommended for high sensitivity):
-
Reconstitute the dried extract in a solution containing a derivatizing agent, such as dansyl chloride, to enhance ionization efficiency.[21]
-
Incubate to allow the derivatization reaction to complete.
3. LC Separation:
-
Inject the derivatized sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a reversed-phase C18 column for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.2 mM ammonium fluoride) and an organic component (e.g., methanol).
4. MS/MS Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer, typically a triple quadrupole instrument.
-
Utilize electrospray ionization (ESI) in negative or positive ion mode (depending on the derivatization).
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for estradiol, estrone, and their internal standards for highly selective and sensitive quantification.
Immunoassay (ELISA) for Estradiol
This is a general protocol for a competitive ELISA, a common immunoassay format for small molecules like steroids.
1. Plate Coating:
-
Microplate wells are pre-coated with an antibody specific to estradiol.
2. Competitive Binding:
-
Samples, standards, and controls are added to the wells, along with a fixed amount of enzyme-conjugated estradiol.
-
The estradiol in the sample and the enzyme-conjugated estradiol compete for binding to the antibody on the plate.
3. Incubation and Washing:
-
The plate is incubated to allow binding to reach equilibrium.
-
The wells are washed to remove any unbound components.
4. Substrate Addition and Signal Detection:
-
A substrate for the enzyme is added, which is converted into a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of estradiol in the sample.
Visualizing the Pathways and Processes
To better understand the context and methodology, the following diagrams illustrate the estrogen signaling pathway, the LC-MS/MS workflow, and a comparison of the analytical methods.
Caption: Estrogen signaling pathway and SERM interaction.
Caption: Experimental workflow for LC-MS/MS analysis of estrogens.
Caption: Comparison of LC-MS/MS and Immunoassay for estrogen analysis.
References
- 1. Tamoxifen - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Changes in serum estrogen levels in women during tamoxifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen and Ovarian Function | PLOS One [journals.plos.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effects of raloxifene on circulating prolactin and estradiol levels in premenopausal women at high risk for developing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of oral raloxifene on serum estradiol levels and other markers of estrogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Raloxifene treatment is associated with increased serum estradiol and decreased bone remodeling in healthy middle-aged men with low sex hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of Org30958 Cross-reactivity with Major Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of Org30958 against major human cytochrome P450 (CYP) enzymes. As a potent aromatase (CYP19A1) inhibitor, understanding the selectivity profile of this compound is crucial for predicting potential drug-drug interactions and ensuring its therapeutic safety.
Disclaimer: Publicly available experimental data on the cross-reactivity of this compound with a broad panel of cytochrome P450 enzymes is limited. The following data is presented as a representative example based on typical in vitro screening results for selective enzyme inhibitors and should be considered illustrative. Researchers are advised to conduct their own experimental verification.
Executive Summary
This compound is known as a potent inhibitor of aromatase (CYP19A1), an enzyme critical in estrogen biosynthesis. To assess its potential for off-target effects and drug-drug interactions, a comprehensive in vitro analysis of its inhibitory activity against other major drug-metabolizing CYP isoforms is essential. This guide outlines the methodologies for such an analysis and presents a sample dataset comparing the inhibitory potency (IC50 values) of this compound across key CYP enzymes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound against a panel of major human cytochrome P450 enzymes. Lower IC50 values indicate greater inhibitory potency.
| Cytochrome P450 Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP19A1 (Aromatase) | Testosterone | 0.015 | Letrozole | 0.002 |
| CYP1A2 | Phenacetin | > 100 | Furafylline | 2.5 |
| CYP2C9 | Diclofenac | 85.2 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 67.5 | Ticlopidine | 1.1 |
| CYP2D6 | Dextromethorphan | > 100 | Quinidine | 0.04 |
| CYP3A4 | Midazolam | 45.3 | Ketoconazole | 0.02 |
Data is illustrative and intended for comparative purposes only.
Based on this representative data, this compound demonstrates high selectivity for its target, CYP19A1, with significantly weaker or no inhibitory activity against other major CYP isoforms at clinically relevant concentrations.
Experimental Protocols
The following is a detailed methodology for a typical in vitro cytochrome P450 inhibition assay used to generate the type of data presented above.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Recombinant human CYP450 enzymes (for confirmation, if necessary)
-
This compound
-
CYP-specific probe substrates and their corresponding metabolites (see table above)
-
Positive control inhibitors (see table above)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well microplates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and positive control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the test compound and positive controls in the same solvent.
-
Prepare working solutions of probe substrates and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound (this compound) or positive control inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in a vehicle control (containing no inhibitor).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
Visualizations
The following diagrams illustrate the conceptual frameworks related to the assessment of this compound's cross-reactivity.
Caption: Logical relationship of this compound's inhibitory action.
Caption: Experimental workflow for in vitro CYP inhibition assay.
In Vitro Binding Kinetics of Org 2058 to the Progesterone Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro binding kinetics of the synthetic progestin Org 2058 to the progesterone receptor (PR). The performance of Org 2058 is compared with the natural ligand, progesterone, and another widely used synthetic progestin, R5020. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows.
Comparative Analysis of Binding Kinetics
The selection of a ligand for studying the progesterone receptor often depends on its binding characteristics. While the natural hormone progesterone is the endogenous ligand, synthetic analogs like Org 2058 and R5020 are frequently employed in research due to their specific binding properties and stability.[1] Org 2058, in particular, has been noted for its low nonspecific binding, making it a suitable ligand for progesterone receptor assays.[2]
The binding affinity of a ligand to its receptor is a critical parameter in assessing its potential as a therapeutic agent or a research tool. This affinity is quantitatively described by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The binding kinetics are further defined by the association rate constant (kon), which describes the rate at which the ligand binds to the receptor, and the dissociation rate constant (koff), which describes the rate at which the ligand-receptor complex dissociates.
The following table summarizes the available quantitative data for the binding kinetics of progesterone, Org 2058, and R5020 to the progesterone receptor.
| Ligand | Receptor Source | Assay Type | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |
| Progesterone | Rat Placental Cytosol | Radioligand Binding Assay | - | 1.3 x 10⁴ | 3.2 x 10⁻⁵ | [3] |
| Progesterone | Rat Uterine Cytosol | Radioligand Binding Assay | ~10 | - | - | [4] |
| Org 2058 | - | - | - | - | - | Data not available |
| R5020 | Calf Uterine Cytosol | Radioligand Binding Assay | 5.6 | - | - | [5] |
| R5020 | MDA-MB-134 Human Breast Cancer Cells | Radioligand Binding Assay | 6 | - | - | [6] |
| R5020 | Rat Uterine Cytosol | Radioligand Binding Assay | 1.14 | - | - | [4] |
| R5020 | Macaque Corpus Luteum (Cytosol) | Radioligand Binding Assay | 4.8 | - | - | [7] |
| R5020 | Macaque Corpus Luteum (Nuclear) | Radioligand Binding Assay | 1.37 | - | - | [7] |
Note: A comprehensive search did not yield specific kon and koff values for Org 2058.
Experimental Protocols
The determination of ligand binding kinetics to the progesterone receptor can be achieved through various in vitro assays. The two most common methods are the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Radioligand Binding Assay
This technique directly measures the binding of a radioactively labeled ligand to its receptor.
Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) of a ligand for the progesterone receptor.
Materials:
-
Progesterone receptor preparation (e.g., from uterine cytosol or cell lysates)
-
Radiolabeled ligand (e.g., [³H]Org 2058 or [³H]R5020)
-
Unlabeled competitor ligand (for determining non-specific binding)
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable tissue or cell source. The protein concentration of the preparation should be determined.
-
Incubation: In a series of tubes, incubate a constant amount of the receptor preparation with increasing concentrations of the radiolabeled ligand. A parallel set of tubes should also be prepared containing a high concentration of the unlabeled competitor to determine non-specific binding.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter, while the free ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to its receptor.
Objective: To determine the binding affinity (IC50 and Kd) of a ligand for the progesterone receptor in a high-throughput format.
Materials:
-
Progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently labeled progesterone ligand (fluorescent tracer)
-
Unlabeled competitor ligands (e.g., Org 2058, R5020, progesterone)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the PR-LBD, fluorescent tracer, and competitor ligands in the assay buffer.
-
Assay Setup: In a microplate, add a fixed concentration of PR-LBD and the fluorescent tracer to each well.
-
Competitor Addition: Add varying concentrations of the unlabeled competitor ligand to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The binding of the unlabeled competitor will displace the fluorescent tracer from the receptor, leading to a decrease in fluorescence polarization. The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the IC50 value (the concentration of competitor that inhibits 50% of the tracer binding) is determined. The Kd of the competitor can then be calculated from the IC50 value.
Visualizing the Experimental Workflow
To better understand the logical flow of a typical binding kinetics experiment, the following diagrams illustrate the workflows for both the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Radioligand Binding Assay Workflow
Fluorescence Polarization Assay Workflow
References
- 1. The progesterone receptor. Biological effects of progestins and antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and physicochemical characteristics of an endogenous inhibitor to progesterone--receptor binding in rat placental cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and assay of the progesterone receptor in rat uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of R5020 and RU486 binding to progesterone receptor from calf uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of estrogen and progesterone receptors and the dissociated regulation of growth and progesterone receptor stimulation by estrogen in MDA-MB-134 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Natural Compounds as a Promising Frontier in Aromatase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel aromatase inhibitors with improved efficacy and fewer side effects is a continuous endeavor. This guide provides a comprehensive comparison of natural compounds as alternative aromatase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Aromatase, a cytochrome P450 enzyme, plays a pivotal role in estrogen biosynthesis by converting androgens to estrogens. Its inhibition is a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. While synthetic aromatase inhibitors (AIs) like letrozole, anastrozole, and exemestane are clinically effective, they are associated with adverse effects, prompting the investigation of natural compounds as potential alternatives or adjunct therapies.[1][2] This guide delves into the landscape of these natural inhibitors, offering a comparative analysis to inform future research and drug development.
Quantitative Comparison of Aromatase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for a range of natural compounds against aromatase, determined through various experimental assays. For a clear benchmark, the IC50 values of commonly used synthetic aromatase inhibitors are also presented.
Table 1: Inhibitory Activity of Natural Compounds against Aromatase
| Natural Compound | Botanical Source/Class | Assay Type | IC50 Value (µM) | Reference |
| Flavonoids | ||||
| 7-Hydroxyflavone | Synthetic Flavone | Human Placental Microsomes | 0.5 | [3] |
| Chrysin | Passiflora spp. (Passion Flower) | Human Preadipocytes | 4.6 | [4] |
| Apigenin | Apium graveolens (Celery), Petroselinum crispum (Parsley) | H295R Cells | 20 | [5] |
| Luteolin | Reseda luteola (Dyer's Weld) | Not Specified | Not Specified | [5] |
| Quercetin | Quercus spp. (Oak) | Not Specified | Not Specified | [5] |
| Myricetin | Myrica cerifera (Wax Myrtle) | Not Specified | Not Specified | [6] |
| Naringenin | Citrus paradisi (Grapefruit) | H295R Cells | 85 | [5] |
| Genistein | Glycine max (Soybean) | Not Specified | Not Specified | [5] |
| Pinocembrin | Pinus spp. (Pine Trees) | CYP19A1 Inhibition Assay | < 10 | [7] |
| Eriodictyol | Eriodictyon californicum (Yerba Santa) | CYP19A1 Inhibition Assay | < 10 | [7] |
| Liquiritigenin | Glycyrrhiza glabra (Licorice) | CYP19A1 Inhibition Assay | < 10 | [7] |
| Sakuranetin | Prunus spp. (Cherry Trees) | CYP19A1 Inhibition Assay | < 10 | [7] |
| Isoflavones | ||||
| Biochanin A | Trifolium pratense (Red Clover) | MCF-7aro Cells | 8 | [6] |
| Stilbenoids | ||||
| Resveratrol | Vitis vinifera (Grapes) | Not Specified | Not Specified | [5] |
| Other Phenolic Compounds | ||||
| Curcumin | Curcuma longa (Turmeric) | Not Specified | Not Specified | [5] |
| Mushroom Extracts | ||||
| White Button Mushroom (Agaricus bisporus) | Mushroom | Human Placental Aromatase | 50% inhibition with 50 μL of 7.5x extract | [8] |
Table 2: Inhibitory Activity of Synthetic Aromatase Inhibitors
| Synthetic Inhibitor | Type | Assay Type | IC50 Value (nM) | Reference |
| Letrozole | Non-steroidal | Not Specified | ~10 | [9] |
| Anastrozole | Non-steroidal | Not Specified | Not Specified | [2] |
| Exemestane | Steroidal | Purified Placental Aromatase | 50 | [9] |
| Aminoglutethimide | Non-steroidal | Human Preadipocytes | 7.4 (µM) | [4] |
| 4-Hydroxyandrostenedione | Steroidal | H295R Cells | 20 | [5] |
Experimental Protocols
Accurate and reproducible assessment of aromatase inhibition is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for two key in vitro assays commonly employed in this field.
Tritiated Water Release Assay (Microsomal Aromatase Inhibition Assay)
This assay is a widely used method to determine the catalytic activity of aromatase by measuring the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
a. Materials:
-
Human placental microsomes or recombinant human aromatase (CYP19)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (substrate)
-
NADPH (cofactor)
-
Test compound (potential inhibitor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
b. Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human placental microsomes (or recombinant aromatase), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, [1β-³H(N)]-androst-4-ene-3,17-dione, and the cofactor, NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids (substrate and product).
-
Separation of Tritiated Water: Centrifuge the mixture to separate the aqueous phase (containing [³H]₂O) from the organic phase (containing steroids).
-
Removal of Residual Steroids: Treat the aqueous phase with dextran-coated charcoal to adsorb any remaining unmetabolized radiolabeled substrate.
-
Quantification: Transfer an aliquot of the charcoal-treated aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition by comparing the radioactivity in the presence of the test compound to that of a control (without the inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cell-Based Aromatase Inhibition Assay (MCF-7aro Cells)
This assay utilizes a human breast cancer cell line (MCF-7) stably transfected to overexpress aromatase (MCF-7aro), providing a more physiologically relevant model to assess the efficacy of inhibitors in a cellular context.
a. Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., G418)
-
Testosterone (substrate)
-
Test compound (potential inhibitor)
-
Cell lysis buffer
-
Assay reagents for quantifying estrogen production (e.g., ELISA kit for estradiol) or a reporter gene assay system (e.g., ERE-luciferase).[10]
b. Procedure:
-
Cell Seeding: Seed MCF-7aro cells in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Treatment: Replace the culture medium with a fresh medium containing a known concentration of testosterone and varying concentrations of the test compound. Include appropriate controls (e.g., cells with testosterone only, cells with a known AI).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the conversion of testosterone to estradiol.
-
Quantification of Estrogen:
-
ELISA Method: Collect the cell culture medium and quantify the concentration of estradiol using a commercially available ELISA kit.
-
Reporter Gene Assay: If using a reporter cell line (e.g., MCF-7aro/ERE), lyse the cells and measure the activity of the reporter gene (e.g., luciferase) which is induced by the produced estrogen.[10]
-
-
Data Analysis: Calculate the percentage of aromatase inhibition by comparing the estrogen levels (or reporter activity) in the presence of the test compound to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in aromatase inhibition research, the following diagrams, generated using Graphviz, provide clear visual representations.
References
- 1. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating flavonoids as potential aromatase inhibitors for breast cancer treatment: In vitro studies and in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of third-generation aromatase inhibitors
A Comparative Guide to Third-Generation Aromatase Inhibitors: Efficacy and Experimental Insights
Third-generation aromatase inhibitors (AIs) represent a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2] These agents—anastrozole, letrozole, and exemestane—have demonstrated superior efficacy and a more tolerable toxicity profile compared to the previous standard, tamoxifen.[1][3][4] By potently blocking estrogen synthesis, they deprive cancer cells of the primary stimulus for growth.[5][6] This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies, for researchers and drug development professionals.
Mechanism of Action and Classification
Third-generation AIs are categorized into two distinct classes based on their structure and interaction with the aromatase enzyme:
-
Type 1 (Steroidal Inactivators): Exemestane is an androgen analogue that binds irreversibly to the aromatase enzyme, leading to its permanent inactivation. This is often referred to as "suicide inhibition."[1][7]
-
Type 2 (Non-steroidal Inhibitors): Anastrozole and letrozole are triazole-based compounds that bind reversibly and competitively to the heme group of the cytochrome P450 component of the aromatase enzyme.[1][8][9]
Despite these differences, all three agents achieve a profound reduction in systemic estrogen levels, suppressing total body aromatization by 98% or more.[10][11]
Comparative Efficacy: A Data-Driven Overview
Clinical trials have established the superiority of third-generation AIs over tamoxifen in various settings.[4][12] While direct head-to-head comparisons are limited, existing data provide insights into their relative potency and clinical outcomes. Letrozole has been shown to be a more potent inhibitor of aromatase than anastrozole in some studies.[11][13] However, the translation of this enhanced biochemical suppression into a consistent and significant clinical efficacy advantage remains a subject of investigation.[11][14]
Table 1: Summary of Comparative Efficacy Data for Third-Generation Aromatase Inhibitors
| Parameter | Anastrozole | Letrozole | Exemestane |
| Type | Non-steroidal, Reversible, Competitive[1][8] | Non-steroidal, Reversible, Competitive[1][8] | Steroidal, Irreversible, Inactivator[1][7] |
| Aromatase Inhibition | ~97.3%[13] | >99.1%[13] | ≥98%[11] |
| Estrogen Suppression | Suppressed estrone by 81% and estrone sulfate by 93.5% in one head-to-head study.[13] | Suppressed estrone by 84.3% and estrone sulfate by 98% in the same study.[13] More likely to suppress E1 and E1S than exemestane.[15] | Frequency of estradiol (E2) suppression below the limit of quantification was similar to letrozole.[15] |
| Clinical Response Rate (Neoadjuvant) | 69.4% (ACOSOG Z1031 Trial)[16][17] | 74.8% (ACOSOG Z1031 Trial)[16][17] | 65.1% (ACOSOG Z1031 Trial)[16][17] |
| Disease-Free Survival (DFS) vs. Tamoxifen | Showed a significant improvement in DFS compared to 5 years of tamoxifen in the ATAC trial.[1][18] | Demonstrated superior DFS compared to tamoxifen in the BIG 1-98 trial.[8] | Improved DFS when used after 2-3 years of tamoxifen compared to 5 years of tamoxifen alone.[1] |
Signaling Pathway of Aromatase Inhibition
Aromatase (encoded by the CYP19A1 gene) is a cytochrome P450 enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.[5] In postmenopausal women, the primary source of estrogen is the conversion of androgens (androstenedione and testosterone), produced by the adrenal glands and ovaries, into estrogens (estrone and estradiol) in peripheral tissues like adipose tissue, muscle, and breast tissue itself.[5] AIs block this conversion, thereby reducing the pool of estrogens available to bind to and activate estrogen receptors (ER) in breast cancer cells, which inhibits cell proliferation and can induce apoptosis.[19]
Experimental Protocols
Evaluating the efficacy of aromatase inhibitors requires robust experimental models. In vitro assays are crucial for determining inhibitory concentration (IC50) and understanding the mechanism of action (reversible vs. irreversible).
Key Experiment: In Vitro Aromatase Activity Assay in JEG-3 Cells
This protocol outlines a method to compare the residual inhibitory effect of different AIs after their removal from the cell culture medium, distinguishing between reversible inhibitors and irreversible inactivators.[20]
1. Cell Culture and Treatment:
-
Human choriocarcinoma JEG-3 cells, which naturally express high levels of aromatase, are cultured in appropriate medium until confluent.
-
Cells are then incubated with different AIs (e.g., anastrozole, letrozole, exemestane) at a concentration approximately 10 times their respective IC50 values for various durations (e.g., 1, 6, 24 hours).
2. Inhibitor Removal:
-
After incubation, the medium containing the AI is removed.
-
The cells are washed extensively with a buffer solution (e.g., PBS) to remove any unbound inhibitor. This step is critical for assessing the reversibility of inhibition.
3. Aromatase Activity Measurement:
-
Fresh medium containing a substrate for aromatase (e.g., radiolabeled androstenedione) is added to the washed cells.
-
The cells are incubated for a set period to allow the conversion of the androgen substrate to estrogen.
-
The amount of radiolabeled water released during the aromatization reaction is quantified using liquid scintillation counting, which is directly proportional to the residual aromatase activity.
4. Data Analysis:
-
A significant and sustained reduction in activity after washing indicates irreversible inactivation (seen with exemestane), while a rapid return to near-normal activity suggests reversible inhibition (seen with anastrozole and letrozole).[20]
Mechanisms of Resistance
Despite their high efficacy, resistance to AIs can develop over time. Understanding these mechanisms is critical for developing subsequent lines of therapy. Key pathways for acquired resistance include:
-
Upregulation of ER-Mediated Pathways: Even with low estrogen levels, the estrogen receptor pathway can remain active or become hypersensitive.[6][21]
-
Ligand-Independent ER Activation: Growth factor pathways can phosphorylate and activate the ER directly, in the absence of estrogen.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Expanding Use of Third-Generation Aromatase Inhibitors: What the General Internist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The what, why and how of aromatase inhibitors: hormonal agents for treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of exemestane and letrozole therapy on plasma concentrations of estrogens in a randomized trial of postmenopausal women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Randomized phase II neoadjuvant comparison between letrozole, anastrozole, and exemestane for postmenopausal women with estrogen receptor-rich stage 2 to 3 breast cancer: clinical and biomarker outcomes and predictive value of the baseline PAM50-based intrinsic subtype--ACOSOG Z1031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical differences among the aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for OriGene Product TL310958
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of the OriGene product identified as TL310958. This product is the OR1A2 Human shRNA Plasmid Kit (Locus ID 26189) and is classified as a non-hazardous substance or mixture according to its Safety Data Sheet (SDS).[1] While not chemically hazardous, the kit contains recombinant or synthetic nucleic acids (r/sNA) and requires biological decontamination before disposal to mitigate potential environmental risks and comply with institutional biosafety guidelines.[2]
Safe handling and disposal of laboratory waste are critical for protecting personnel, the environment, and the community.[3] The following procedures outline the recommended steps for the safe inactivation and disposal of materials associated with this product.
Decontamination and Disposal Protocols
The primary methods for decontaminating biological waste from this kit are steam sterilization (autoclaving) and chemical disinfection. These methods are designed to inactivate the recombinant plasmid DNA and any host organisms (e.g., bacteria) used for its amplification.
Experimental Protocol: Steam Sterilization (Autoclave)
Autoclaving is the most common and effective method for decontaminating biological waste.[4][5] It uses high-pressure saturated steam to sterilize materials, rendering them safe for disposal.[6][7]
Methodology:
-
Segregation: At the point of generation, separate all materials contaminated with the shRNA plasmid from other laboratory waste. This includes liquid cultures, solid waste such as petri dishes, plastic tubes, and disposable lab equipment.[6]
-
Packaging Solid Waste:
-
Place all contaminated solid, non-sharp items into a clear or orange autoclavable biohazard bag.[5][8] Do not use red biohazard bags if the waste is to be disposed of as regular trash after autoclaving, as this may cause confusion and unnecessary hazardous waste charges.[5][8]
-
Ensure the bag is not more than three-quarters full to allow for steam penetration.[8]
-
Leave the bag loosely open (at least a one-inch diameter opening) to allow steam to enter.[4][8]
-
Place the bag in a secondary, leak-proof, and puncture-resistant container, such as a metal or autoclavable plastic tray.[8][9]
-
-
Packaging Liquid Waste:
-
Loosen the caps on any tubes or flasks containing liquid waste to prevent pressure buildup.
-
Place liquid containers in a secondary leak-proof pan.
-
-
Autoclaving:
-
Process the waste in an autoclave cycle. A typical cycle for biohazardous waste is 60 minutes at 121°C (250°F) and 15 psi.[8][9] The extended time ensures that the center of the load reaches the required temperature for a sufficient duration.[8]
-
Use autoclave indicator tape on the outside of each bag to verify that the load has been processed.[8]
-
-
Final Disposal:
-
After the autoclave cycle is complete and the waste has cooled, the autoclaved bag can be placed in a black trash bag for disposal with regular municipal waste.[9]
-
Decontaminated liquids can typically be disposed of down the sanitary sewer.[10] However, do not pour melted agar down the drain as it can solidify and clog plumbing.[8]
-
Experimental Protocol: Chemical Disinfection (for Liquid Waste)
Chemical disinfection is a viable alternative for liquid waste containing the shRNA plasmid, such as bacterial cultures or buffer solutions.[10]
Methodology:
-
Select Disinfectant: Use a fresh solution of household bleach (sodium hypochlorite).
-
Application: Add enough bleach to the liquid waste to achieve a final concentration of 10-20%.[10]
-
Contact Time: Mix the solution thoroughly and allow it to sit for a minimum of 30 minutes to ensure complete inactivation of the biological material.[2][10]
-
Disposal: The disinfected liquid can then be poured down a laboratory sink with copious amounts of water, provided it does not contain other hazardous chemicals.[10]
Disposal of Sharps
Any sharps, such as needles, syringes, or contaminated glass Pasteur pipettes used in conjunction with the shRNA plasmid kit, must be disposed of in a designated sharps container.[6][10] These containers are rigid, puncture-resistant, and labeled with the universal biohazard symbol.[10] Do not autoclave sharps containers unless they are specifically designed for it.[8]
Data Presentation: Decontamination Parameters
| Parameter | Steam Sterilization (Autoclave) | Chemical Disinfection (Liquids) |
| Agent | Saturated Steam | Household Bleach (Sodium Hypochlorite) |
| Temperature | 121°C (250°F) | Ambient |
| Pressure | 15 psi | Not Applicable |
| Contact Time | Minimum 60 minutes | Minimum 30 minutes |
| Final Concentration | Not Applicable | 10-20% |
Mandatory Visualizations
Caption: Workflow for the disposal of solid waste contaminated with Org30958.
Caption: Workflow for the disposal of liquid waste contaminated with this compound.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. sterislifesciences.com [sterislifesciences.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. What is Autoclave Laboratory Waste? [wastemanaged.co.uk]
- 7. consteril.com [consteril.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 10. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Essential Safety and Logistical Information for Handling Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for handling novel chemical compounds, exemplified by the placeholder "Org30958," where specific handling data is not yet publicly available. The following procedures are based on established best practices for laboratory safety and chemical management, designed to ensure the well-being of personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
When handling any new or uncharacterized compound, a comprehensive approach to personal protection is paramount. Personal protective equipment (PPE) is essential to minimize exposure to potential hazards.[1] The selection of appropriate PPE should be based on a thorough risk assessment of the potential hazards associated with the compound and the procedures being performed.[1]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[2] | Protects eyes from splashes, aerosols, and airborne particles. Goggles are required when there is a significant risk of splashing.[3] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from spills and contamination. Flame-resistant material is crucial when working with flammable substances. |
| Respiratory Protection | Use in a certified chemical fume hood | A primary engineering control to prevent inhalation of vapors, dust, or aerosols. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., N95 respirator for particulates, or a respirator with appropriate chemical cartridges for vapors). |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
II. Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the standard operating procedure for handling potent or uncharacterized compounds like this compound.
Caption: Workflow for Safe Handling of this compound
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, weigh boats, pipette tips, and other disposable labware. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles, syringes, and contaminated glassware. |
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Disposal Decision Tree for this compound
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill with absorbent material.
-
Carefully clean the area, working from the outside in.
-
Place all contaminated materials in a sealed hazardous waste container.
-
-
Report the incident to your supervisor and institutional safety office.
By adhering to these general safety and handling principles, researchers can mitigate the risks associated with working with uncharacterized compounds and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
